molecular formula C10H8FNO B1440636 6-Fluoro-8-methoxyquinoline CAS No. 887769-92-8

6-Fluoro-8-methoxyquinoline

Cat. No.: B1440636
CAS No.: 887769-92-8
M. Wt: 177.17 g/mol
InChI Key: IVYOPIDOROTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOPIDOROTJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681970
Record name 6-Fluoro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887769-92-8
Record name 6-Fluoro-8-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887769-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Fluorination

Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] The combination of a fluorine atom at the 6-position and a methoxy group at the 8-position of the quinoline ring system suggests that 6-fluoro-8-methoxyquinoline possesses a unique electronic and steric profile, making it a compelling target for further investigation.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Analogs

PropertyPredicted Value for this compoundAnalog: 8-Methoxyquinoline[3][4]Analog: 6-Fluoro-2-methylquinoline[3]Analog: 5-Fluoro-8-methoxyquinoline
Molecular Formula C₁₀H₈FNO[5]C₁₀H₉NOC₁₀H₈FNC₁₀H₈FNO
Molecular Weight 177.18 g/mol [5]159.18 g/mol 161.18 g/mol 177.17 g/mol
Melting Point Data not available38-41 °C52 °C38.0 to 42.0 °C
Boiling Point Data not available282 °C (lit.)123-126 °C @ 17 Torr147°C/9mmHg(lit.)
Appearance Predicted to be a solid at room temperatureWhite to Orange to Green powder to crystalNot specifiedNot specified
Solubility Predicted to be soluble in common organic solvents like methanol, DMSOSlightly soluble in waterNot specifiedSoluble in Methanol
CAS Number 887769-92-8[5]938-33-01128-61-6439-88-3

Synthesis and Purification: A Proposed Methodology

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methods for the synthesis of substituted quinolines, a plausible route can be proposed. The Skraup synthesis, a classic method for quinoline synthesis, or a modern variation thereof, would be a logical starting point.[1]

Proposed Synthetic Pathway: Modified Skraup Synthesis

This proposed synthesis involves the reaction of 4-fluoro-2-methoxyaniline with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent like sulfuric acid.

Synthesis_of_this compound 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline Reaction_Mixture Reaction_Mixture 4-Fluoro-2-methoxyaniline->Reaction_Mixture Glycerol, H₂SO₄, Oxidizing Agent Cyclization_Dehydration Cyclization_Dehydration Reaction_Mixture->Cyclization_Dehydration Heat Aromatization Aromatization Cyclization_Dehydration->Aromatization Oxidation This compound This compound Aromatization->this compound Workup & Purification

Caption: Proposed synthesis of this compound via a modified Skraup reaction.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoro-2-methoxyaniline (1 equivalent) and glycerol (3-4 equivalents).

  • Acid Addition: Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise with vigorous stirring. The temperature should be carefully monitored and controlled.

  • Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic pentoxide or p-nitrotoluene (1.2 equivalents), to the reaction mixture.

  • Heating: Heat the reaction mixture to 130-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an excess of glycerol and sulfuric acid helps to drive the reaction to completion. The choice of oxidizing agent can influence the reaction's vigor and yield. Careful temperature control is crucial to prevent polymerization of acrolein, an intermediate in the Skraup reaction.

Spectroscopic Characterization: A Predictive Analysis

Detailed spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methoxy group. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons (H-5 and H-7) due to H-F coupling.[6][7][8]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7
H-37.3 - 7.5ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.3
H-48.0 - 8.2dJ(H4,H3) ≈ 8.3
H-57.0 - 7.2dJ(H5,F6) ≈ 9-10
H-76.8 - 7.0dJ(H7,F6) ≈ 6-7
OCH₃3.9 - 4.1s-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond C-F coupling constant.[9][10][11][12]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~136
C-4a~128
C-5~110 (d, J(C5,F6) ≈ 20-25 Hz)
C-6~158 (d, J(C6,F) ≈ 240-250 Hz)
C-7~100 (d, J(C7,F6) ≈ 5-10 Hz)
C-8~155
C-8a~140
OCH₃~56
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-O and C-F stretching vibrations.[13][14]

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=C and C=N Stretch1620 - 1450Medium to Strong
C-O Stretch (Aryl Ether)1275 - 1200Strong
C-F Stretch1250 - 1000Strong
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 134.[15][16]

MS_Fragmentation M+ (m/z 177) M+ (m/z 177) m/z 162 m/z 162 M+ (m/z 177)->m/z 162 - •CH₃ m/z 134 m/z 134 m/z 162->m/z 134 - CO

Caption: Predicted primary fragmentation pathway of this compound in mass spectrometry.

Chemical Reactivity and Potential Applications

The electronic properties of the fluoro and methoxy substituents are expected to significantly influence the reactivity of the quinoline ring. The methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the 5- and 7-positions. Conversely, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.

Potential Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19][20] The presence of a fluorine atom can enhance these activities. It is plausible that this compound and its derivatives could be investigated as:

  • Anticancer Agents: Many quinoline-based compounds have shown promise in cancer therapy.[21]

  • Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[18]

  • Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have been studied for their potential in treating neurodegenerative diseases.[19][20]

Applications in Materials Science

The fluorescent properties of the quinoline core suggest that this compound could be a building block for novel organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The fluorine and methoxy groups can be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for similar quinoline derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[22][23][24][25] It is advisable to consult the MSDS of structurally related compounds for more detailed safety information.

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold for the development of new pharmaceuticals and functional materials. This guide provides a predictive overview of its chemical properties and a roadmap for its synthesis and characterization. Further experimental validation of the predicted properties is essential to fully unlock the potential of this intriguing molecule. Future research should focus on the development of an efficient and scalable synthesis, comprehensive spectroscopic characterization, and a thorough investigation of its biological activities and material properties.

References

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the novel heterocyclic compound, 6-Fluoro-8-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data pertinent to this molecule. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the structural elucidation of this compound.

Introduction: The Significance of this compound

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. The introduction of a fluorine atom and a methoxy group into the quinoline scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The methoxy group can also influence the electronic and steric properties of the molecule, impacting its biological activity. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification and further development of this promising compound.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.6 - 8.8ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7
H-37.3 - 7.5ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-48.0 - 8.2ddJ(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7
H-57.2 - 7.4dJ(H5,H7) ≈ 2.5
H-77.0 - 7.2dJ(H7,H5) ≈ 2.5
OCH₃3.9 - 4.1s-

Interpretation and Rationale:

  • The protons on the pyridine ring (H-2, H-3, and H-4) are expected to resonate in the downfield region due to the deshielding effect of the electronegative nitrogen atom.[2]

  • The coupling pattern for these protons will be a characteristic set of doublets of doublets (dd) due to ortho and meta couplings.

  • The protons on the benzene ring (H-5 and H-7) will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The fluorine atom will also introduce through-bond coupling to nearby protons, which may result in further splitting of their signals.

  • The methoxy protons (OCH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-180 ppm.

    • Number of Scans: 512-2048 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3120 - 124
C-4135 - 139
C-4a127 - 131
C-5110 - 114 (d, J(C5,F) ≈ 25 Hz)
C-6155 - 159 (d, J(C6,F) ≈ 250 Hz)
C-7100 - 104 (d, J(C7,F) ≈ 5 Hz)
C-8150 - 154
C-8a140 - 144
OCH₃55 - 58

Interpretation and Rationale:

  • The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

  • The carbon attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[2]

  • Carbons in the ortho (C-5, C-7) and meta positions to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

  • The carbon of the methoxy group will appear in the upfield region.

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR, typically from -50 to -250 ppm.

    • Number of Scans: 16-64 scans.

    • Reference: An external reference such as CFCl₃ (0 ppm) is commonly used.[3]

  • Processing: Standard Fourier transform, phasing, and baseline correction.

Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)
F-6-110 to -120

Interpretation and Rationale:

  • The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[1][4][5]

  • The expected chemical shift for an aryl fluoride is in the range of -100 to -130 ppm relative to CFCl₃.[3] The presence of the methoxy group and the quinoline ring system will influence the precise chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium-Weak
2950-2850C-H stretch (aliphatic, OCH₃)Medium
1620-1580C=C and C=N stretch (aromatic ring)Strong
1250-1200C-O stretch (aryl ether)Strong
1100-1000C-F stretchStrong
850-750C-H bend (out-of-plane, aromatic)Strong

Interpretation and Rationale:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6]

  • The C-H stretching of the methoxy group will appear below 3000 cm⁻¹.

  • The characteristic stretching vibrations of the quinoline ring (C=C and C=N) will be observed in the 1620-1580 cm⁻¹ region.

  • A strong band corresponding to the C-O stretching of the aryl ether will be present.[7]

  • The C-F stretching vibration will give a strong absorption band in the fingerprint region.

  • The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data for this compound

  • Molecular Formula: C₁₀H₈FNO

  • Molecular Weight: 177.18 g/mol

  • Expected Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 177 or 178

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to involve the loss of small, stable neutral molecules or radicals.

G M [M]⁺˙ m/z 177 M_minus_CH3 [M-CH₃]⁺ m/z 162 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺ m/z 149 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z 148 M_minus_CH3->M_minus_CHO - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation and Rationale:

  • The molecular ion peak will be the most informative, confirming the molecular weight of the compound.

  • A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable cation.[8]

  • Subsequent loss of carbon monoxide (CO) from the resulting ion is also a likely fragmentation route.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis, characterization, and application of this and related quinoline derivatives. The combination of these spectroscopic techniques allows for an unambiguous structural elucidation, which is a critical step in the journey of any new chemical entity from the laboratory to potential real-world applications.

References

Unlocking the Therapeutic Potential of 6-Fluoro-8-methoxyquinoline: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Foundation for Innovation

The quinoline ring system stands as a privileged scaffold in the annals of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic introduction of fluorine atoms and methoxy groups is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] This guide focuses on the therapeutic potential of a specific, yet relatively unexplored derivative: 6-Fluoro-8-methoxyquinoline. While direct extensive research on this particular molecule is emerging, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its most promising therapeutic targets. This document will, therefore, synthesize existing knowledge on analogous fluorinated and methoxy-substituted quinolines to illuminate the path for future drug discovery and development efforts.

Part 1: The Antibacterial Frontier - Targeting Bacterial Topoisomerases

The fluoroquinolone class of antibiotics represents a compelling precedent for the potential antibacterial activity of this compound. The presence of a fluorine atom is a hallmark of this class, and substitutions at the C-8 position have been shown to significantly influence potency and spectrum of activity.[3]

Hypothesized Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by trapping bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—on the DNA, leading to the formation of ternary drug-enzyme-DNA complexes.[3] This action blocks DNA replication and repair, ultimately inducing cell death. Studies on C-8-methoxy fluoroquinolones have demonstrated enhanced lethality against Staphylococcus aureus, including strains with resistance to other fluoroquinolones.[3] The C-8 methoxy group appears to confer advantageous properties, particularly against topoisomerase IV, a primary target in Gram-positive bacteria.[3] It is therefore highly probable that this compound will exhibit antibacterial activity through a similar mechanism.

G cluster_bacterium Bacterial Cell 6-FMQ This compound Gyrase DNA Gyrase 6-FMQ->Gyrase Inhibition TopoIV Topoisomerase IV 6-FMQ->TopoIV Inhibition DNA_rep DNA Replication Gyrase->DNA_rep Enables Cell_death Cell Death Gyrase->Cell_death TopoIV->DNA_rep Enables TopoIV->Cell_death DNA_rep->Cell_death

Caption: Hypothesized antibacterial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The initial screening for antibacterial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strain Preparation: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound Class Target Organism Key Finding Reference
C-8-methoxy fluoroquinolonesStaphylococcus aureusMore lethal than C-8-H derivatives, especially against topoisomerase IV resistant strains.[3]
FluoroquinolonesGram-positive and Gram-negative bacteriaInhibit DNA gyrase and topoisomerase IV.[3]

Part 2: Oncology - Targeting Aberrant Kinase Signaling

The quinoline scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[4] Specifically, derivatives with substitutions at the 7 and 8 positions have shown promise.[5]

Hypothesized Target: Epidermal Growth Factor Receptor (EGFR) and Related Tyrosine Kinases

A significant body of research points to 4-anilinoquinolines and related structures as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[6] The synthesis and evaluation of 7-fluoro and 8-methoxy-4-anilinoquinolines have revealed potent anti-proliferative activities against cancer cell lines that overexpress EGFR.[5] This strongly suggests that this compound, particularly if functionalized at the 4-position, could be a potent EGFR inhibitor.

G EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation 6-FMQ This compound 6-FMQ->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Postulated inhibition of the EGFR signaling pathway.

Experimental Workflow: From Cytotoxicity to Target Engagement

A tiered approach is necessary to validate the anticancer potential and mechanism of action.

G MTT MTT Assay (Cytotoxicity Screening) Kinase Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) MTT->Kinase Identifies potent compounds Western Western Blot (Phospho-protein levels) Kinase->Western Confirms on-target effect Apoptosis Apoptosis Assay (e.g., Annexin V) Western->Apoptosis CellCycle Cell Cycle Analysis Western->CellCycle G cluster_neuro Neurodegenerative Pathology Metals Metal Ion Dyshomeostasis (Cu, Zn, Fe) Aggregation Protein Aggregation Metals->Aggregation OxidativeStress Oxidative Stress Metals->OxidativeStress MAOB MAO-B Activity MAOB->OxidativeStress Neurodegeneration Neurodegeneration Aggregation->Neurodegeneration OxidativeStress->Neurodegeneration 6-FMQ This compound 6-FMQ->Metals Chelation 6-FMQ->MAOB Inhibition

References

Introduction: Characterizing a Novel Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-8-methoxyquinoline

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the introduction of a fluorine atom and a methoxy group can substantially modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] A comprehensive understanding of two of these fundamental properties—solubility and stability—is a non-negotiable prerequisite for advancing any compound through the development pipeline. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise a drug's safety, efficacy, and shelf-life.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the systematic evaluation of the solubility and stability of this compound. It moves beyond mere procedural lists to explain the scientific rationale behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug candidate's fate.[3][4] It influences everything from the reliability of in vitro assays to intestinal absorption and the feasibility of creating a viable intravenous or oral dosage form. For this compound, the hydrophobic quinoline ring system suggests that aqueous solubility might be limited, while the methoxy and fluoro groups modulate its polarity and crystal lattice energy, influencing its interaction with various solvents.[5]

Thermodynamic (Equilibrium) Solubility Determination

To obtain definitive solubility data, the thermodynamic or equilibrium solubility must be measured. This value represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[4] The shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the compound in a saturated solution.[6][7]

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

1. Rationale for Solvent Selection:

  • Water & Phosphate-Buffered Saline (PBS, pH 7.4): These aqueous media are critical for assessing solubility under physiological conditions, which is essential for predicting oral absorption and suitability for parenteral formulations.[6]

  • 0.1 N HCl (pH ~1.2): This simulates the acidic environment of the stomach and is crucial for understanding the solubility behavior of orally administered drugs.

  • Dimethyl Sulfoxide (DMSO): A common solvent used for preparing stock solutions for high-throughput screening and in vitro assays.[7] Knowing the solubility limit in DMSO is vital to avoid compound precipitation in these experiments.

  • Ethanol: Often used as a co-solvent in formulations to enhance the solubility of poorly water-soluble compounds.

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected solvents.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker or rotating wheel incubator set to a controlled temperature (typically 25°C for standard solubility and 37°C for biopharmaceutical relevance).[6][7] Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filtration: Immediately filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.[8] Adsorption of the compound to the filter should be assessed and mitigated if necessary.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for quantification.[3] The concentration is determined by comparing the analytical response to a standard calibration curve.

Data Presentation: Solubility of this compound

The following table presents a template for summarizing the experimentally determined solubility data.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Deionized Water~7.025Experimental ValueCalculated Value
0.1 N HCl1.237Experimental ValueCalculated Value
PBS7.437Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value
Visualization: Solubility Determination Workflow

The workflow for the shake-flask method is illustrated below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Quantification prep1 Add excess this compound to vials prep2 Add known volume of selected solvents (e.g., Water, PBS, DMSO) equil Seal vials and agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow excess solid to settle equil->sep1 sep2 Withdraw and filter supernatant (e.g., 0.22 µm syringe filter) sep1->sep2 sep3 Dilute filtrate accurately sep2->sep3 sep4 Quantify concentration using validated HPLC method sep3->sep4 result Final Solubility Data sep4->result Calculate Solubility (µg/mL or mM)

Caption: Experimental workflow for shake-flask solubility determination.

Part 2: The Stability Profile of this compound

Stability testing is a cornerstone of drug development, providing critical information about how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation, or stress testing, is an essential component of this process. It involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition.[11] The objectives of such studies are multifold: to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the parent drug from all its degradants.[10][12]

Predicted Degradation Pathways

The this compound structure contains several moieties susceptible to degradation:

  • Quinoline Ring: While generally stable, the aromatic system can be susceptible to oxidation or photolytic degradation.[13]

  • Methoxy Group: The ether linkage can be susceptible to acid-catalyzed hydrolysis under harsh conditions.

  • Fluoro Group: The carbon-fluorine bond is typically very strong and less likely to be a primary site of degradation under common stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.[9] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradation products without completely consuming the parent compound.[12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration, typically around 1 mg/mL.[12]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).[12] Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[12]

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over time, as oxidation can be rapid.[12]

  • Thermal Degradation: Place the stock solution (in a sealed vial) and a sample of the solid powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[9][12] Sample the solution at various time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis with a Stability-Indicating Method:

  • All stressed samples, along with an unstressed control, must be analyzed by a stability-indicating analytical method. This is typically a reverse-phase HPLC method with a photodiode array (PDA) detector. The method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, as well as from any peaks originating from the placebo or excipients.[14] Peak purity analysis using the PDA detector is essential to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.[12]

Data Presentation: Forced Degradation Study Summary
Stress ConditionReagent/ParametersDuration% Degradation (Approx.)No. of Degradants
Acid Hydrolysis0.1 M HCl, 60°C24 hoursExperimental ValueExperimental Value
Base Hydrolysis0.1 M NaOH, 60°C24 hoursExperimental ValueExperimental Value
Oxidation3% H₂O₂, Room Temp24 hoursExperimental ValueExperimental Value
Thermal (Solution)80°C48 hoursExperimental ValueExperimental Value
Thermal (Solid)80°C48 hoursExperimental ValueExperimental Value
Photolytic1.2M lux-hr, 200 W-hr/m²As per ICHExperimental ValueExperimental Value
Protocol: Stability-Indicating HPLC Method Development
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required to separate polar and non-polar degradants. A common starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set to monitor a range of wavelengths (e.g., 210-400 nm) to ensure detection of all components. The quantification wavelength should be set at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[12] The forced degradation samples are used to prove the specificity of the method.

Visualization: Comprehensive Stability Assessment Logic

The following diagram illustrates the logical flow of a comprehensive stability assessment program.

G cluster_forced 1. Forced Degradation Study cluster_hplc 2. Analytical Method Development cluster_formal 3. Formal Stability Study start Start: Stability Assessment of this compound stress_acid Acid Hydrolysis hplc_dev Develop RP-HPLC Method start->hplc_dev stress_base Base Hydrolysis stress_ox Oxidation stress_therm Thermal Stress stress_photo Photolytic Stress hplc_spec Challenge with Stressed Samples (Specificity & Peak Purity) stress_photo->hplc_spec hplc_dev->hplc_spec hplc_val Full Method Validation (ICH Guidelines) hplc_spec->hplc_val formal_study Place Drug Substance/Product in ICH Stability Chambers hplc_val->formal_study sampling Sample at Time Points (e.g., 0, 3, 6, 12 months) formal_study->sampling analysis Analyze using Validated Stability-Indicating Method sampling->analysis report Final Stability Report analysis->report Compile Data & Establish Shelf-Life / Storage Conditions

Caption: Logical workflow for a comprehensive stability assessment program.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the progression of any new chemical entity, including this compound. By employing robust, validated methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to make informed decisions. This information directly impacts formulation design, analytical method development, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of the potential therapeutic agent.

References

An In-depth Technical Guide to 6-Fluoro-8-methoxyquinoline: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-8-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its historical context within the broader family of quinolines, detail its synthesis, and discuss its role as a key building block in the development of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the compound's synthesis and application.

Introduction: The Quinolone Legacy

The quinoline scaffold, a bicyclic aromatic system, is a cornerstone in the field of medicinal chemistry.[1] For decades, this structural motif has given rise to a vast array of therapeutic agents, from antimalarials to potent antibiotics.[1][2] The development of fluoroquinolones, which began in the 1960s, marked a significant advancement in antibacterial therapy.[3] These synthetic antibiotics, characterized by a fluorine atom typically at the C-6 position, demonstrated a broad spectrum of activity and improved pharmacokinetic profiles.[1][3] The versatility of the quinolone core allows for extensive chemical modification, enabling chemists to fine-tune the pharmacodynamic and pharmacokinetic properties of the resulting molecules.[3] It is within this rich historical and chemical context that specific derivatives like this compound emerge as valuable intermediates for further drug design.

The Emergence of this compound

While the initial discovery of this compound is not pinpointed to a single breakthrough moment, its development is intrinsically linked to the broader exploration of substituted quinolines in medicinal chemistry. Researchers have synthesized and evaluated numerous quinoline derivatives to understand the structure-activity relationships that govern their biological effects.[4] The strategic placement of a fluorine atom at the C-6 position and a methoxy group at the C-8 position creates a unique electronic and steric profile. The electron-withdrawing nature of the fluorine atom can significantly influence the molecule's acidity, basicity, and metabolic stability, while the methoxy group can modulate its solubility and binding interactions with biological targets.

Synthetic Methodologies

The synthesis of this compound can be approached through various established methods for quinoline ring formation. A common and effective strategy involves a two-step process starting from p-Anisidine.

Key Synthetic Pathway: Cyclization and Reduction

A frequently employed synthesis involves the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl3).[5] This step leads to the formation of an intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline.[5] The subsequent step is a hydrogenolysis reaction to remove the chlorine atoms, yielding the final product, this compound.[5]

Rationale for Experimental Choices:

  • Phosphorus Oxychloride (POCl3): This reagent serves as both a dehydrating agent and a chlorinating agent, facilitating the cyclization of the initial reactants into the quinoline ring system.

  • Hydrogenolysis: This reduction method is effective for the selective removal of the chloro groups at the 2 and 4 positions without affecting the fluorine or methoxy substituents, nor the aromaticity of the quinoline core.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

  • To a solution of 2-fluoromalonic acid in phosphorus oxychloride, slowly add p-anisidine while maintaining the temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield the crude 2,4-dichloro-3-fluoro-6-methoxyquinoline.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent.

  • The reaction is stirred at room temperature under a hydrogen atmosphere until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • The residue is then purified, often by column chromatography, to afford pure this compound.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization/Chlorination cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrogenolysis cluster_product Final Product pAnisidine p-Anisidine reaction1 Reaction with POCl3 Reflux (110°C) pAnisidine->reaction1 fluoroMalonic 2-Fluoromalonic Acid fluoroMalonic->reaction1 intermediate 2,4-dichloro-3-fluoro-6-methoxyquinoline reaction1->intermediate reaction2 H2, Pd/C Ethanol intermediate->reaction2 product This compound reaction2->product

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

The characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of its key properties.

PropertyValue
Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name This compound

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, as well as a singlet for the methoxy group protons. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the ten carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold in the design of novel therapeutic agents. The presence of the fluoro and methoxy groups provides handles for further functionalization and allows for the exploration of a wider chemical space. For instance, derivatives of 8-methoxyquinoline have been investigated for their potential biological activities.[6] The broader family of 8-hydroxyquinolines, which are structurally related, are known for their wide range of pharmacological applications, including as anticancer and neuroprotective agents.[7][8][9]

While specific drugs derived directly from this compound are not prominently in the market, its structural motifs are present in more complex molecules that have entered clinical investigation. For example, compounds with a fluoro-quinoline core have been developed as potent inhibitors of various enzymes, such as γ-secretase, which is implicated in Alzheimer's disease.[10]

Illustrative Derivatization for Bioactivity

G cluster_mods Chemical Modifications cluster_bioactive Potential Bioactive Molecule core This compound (Scaffold) demethylation Demethylation of -OCH3 at C-8 to -OH core->demethylation Step A substitution Nucleophilic Aromatic Substitution at C-X core->substitution Step B sidechain Side-chain addition at N-1 or other positions core->sidechain Step C bioactive Complex Drug Candidate (e.g., Enzyme Inhibitor) demethylation->bioactive substitution->bioactive sidechain->bioactive

References

An In-Depth Technical Guide to 6-Fluoro-8-methoxyquinoline: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluoro-Methoxyquinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic framework provides a versatile scaffold for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The strategic incorporation of fluorine atoms and methoxy groups into this scaffold has emerged as a powerful strategy in modern drug design. Fluorination can significantly enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can modulate solubility and direct further chemical transformations.[1][2][3]

This guide focuses on a specific, yet sparsely documented, member of this class: 6-Fluoro-8-methoxyquinoline (CAS Number: 887769-92-8). While detailed research on this particular isomer is limited in publicly available literature, its structural motifs suggest significant potential in various research and development domains, particularly in oncology and infectious diseases. This document will provide a comprehensive overview of its core identifiers and delve into the synthesis, properties, and applications of closely related analogs to offer a robust scientific context for researchers and drug development professionals.

PART 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. For this compound, the key identifiers and reported properties are summarized below. It is important to note that while identifiers are specific, some physicochemical data is inferred from supplier information and may not be experimentally verified in peer-reviewed literature.

Table 1: Core Identifiers for this compound
IdentifierValueSource
CAS Number 887769-92-8[4]
Molecular Formula C₁₀H₈FNO[4]
Molecular Weight 177.18 g/mol
Synonyms No common synonyms found
InChI InChI=1S/C10H8FNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3
InChI Key Not readily available
Canonical SMILES COC1=C(C2=C(C=C1)N=CC=C2)F
Table 2: Reported Physicochemical Properties
PropertyValueNotes
Physical State SolidBased on supplier information.
Purity >97%As offered by commercial suppliers.[4]
Storage Temperature Room TemperatureAs recommended by suppliers.[4]

Note: Detailed experimental data for properties such as melting point, boiling point, and solubility for this compound are not widely published. Researchers should perform their own characterization.

PART 2: Synthesis Strategies for the Fluoro-Methoxyquinoline Core

Conceptual Synthetic Workflow

The synthesis of a substituted quinoline like this compound would likely involve the construction of the quinoline ring system from appropriately substituted aniline and a three-carbon unit, or the modification of a pre-existing quinoline core.

G cluster_0 Route A: Ring Construction cluster_1 Route B: Core Modification A1 Substituted Aniline (e.g., 2-Methoxy-4-fluoroaniline) A3 Skraup or Doebner-von Miller Reaction A1->A3 A2 Three-Carbon Synthon (e.g., Glycerol, Acrolein) A2->A3 A4 This compound A3->A4 B1 Precursor Quinoline (e.g., 6-Fluoro-8-hydroxyquinoline) B2 Methylation Reaction (e.g., with Methyl Iodide, DMS) B1->B2 B3 This compound B2->B3

Caption: Conceptual synthetic pathways to this compound.

Exemplary Protocol: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic acid (Doebner Reaction)

This protocol, adapted from a published procedure for a related compound, illustrates a common method for quinoline synthesis that could be modified for the target molecule.[5] The causality behind this choice lies in the commercial availability of substituted anilines and aldehydes, and the robustness of the Doebner reaction.

Principle: The Doebner reaction is a variation of the Doebner-von Miller reaction. It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate benzaldehyde (1.0 eq) and pyruvic acid (1.5 eq) in ethanol (e.g., 5 mL per 10 mmol of aldehyde).

  • Initial Heating: Heat the solution for 30 minutes. This pre-reaction step is crucial for the formation of an intermediate adduct between the aldehyde and pyruvic acid.

  • Aniline Addition: Add the substituted p-anisidine (1.0 eq) to the solution. For the synthesis of the target compound, a hypothetical starting material like 4-fluoro-2-aminoanisole would be used.

  • Reflux: Reflux the reaction mixture overnight. The elevated temperature drives the cyclization and subsequent aromatization to form the quinoline ring.

  • Isolation: After cooling, the product often precipitates from the solution. The precipitate is collected by filtration.

  • Purification: Wash the collected solid with ethanol and hexane to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from ethanol.[5]

Self-Validation: The identity and purity of the synthesized compound should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

PART 3: Spectroscopic Characterization - A Comparative Approach

Detailed, experimentally verified spectroscopic data for this compound is not publicly available. However, we can predict the expected spectral characteristics based on data from closely related compounds. This comparative analysis is a vital tool for researchers to validate their own experimental findings.

Table 3: Comparative ¹H and ¹³C NMR Data of Related Quinolines
Compound¹H NMR (δ, ppm) in CDCl₃¹³C NMR (δ, ppm) in CDCl₃Reference
6-Methoxy-4-phenylquinoline 8.78 (d), 8.07 (d), 7.61-7.52 (m), 7.50-7.44 (m), 7.38 (dd), 7.28 (m), 3.81 (s, 3H)157.8, 151.4, 147.6, 147.0, 144.8, 135.3, 131.3, 129.0, 127.7, 125.6, 121.7, 121.5, 104.3, 55.5[1]
6-Fluoro-4-phenylquinoline 8.88 (d), 8.16 (dd), 7.61-7.39 (m), 7.30 (d)160.5 (d, J=247.7 Hz), 149.1 (d, J=2.5 Hz), 147.8 (d, J=5.5 Hz), 145.7, 137.4, 132.2 (d, J=9.2 Hz), 129.2, 128.6, 128.5, 127.4 (d, J=9.6 Hz), 121.7, 119.4 (d, J=25.8 Hz), 109.0 (d, J=23.1 Hz)[1]
8-Methoxyquinoline Not readily available in detailNot readily available in detail[6]

Expert Insights on Expected Spectra for this compound:

  • ¹H NMR: One would expect to see characteristic aromatic protons in the 7.0-9.0 ppm range. The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm. The fluorine atom at the 6-position would cause splitting of the adjacent aromatic protons (H-5 and H-7), resulting in doublet of doublets patterns with characteristic H-F coupling constants.

  • ¹³C NMR: The carbon spectrum would show 10 distinct signals. The carbon directly attached to the fluorine (C-6) would appear as a doublet with a large C-F coupling constant (typically >240 Hz). The carbons ortho and meta to the fluorine would also show smaller couplings.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 177.17, with a characteristic fragmentation pattern for a quinoline ring.

PART 4: Applications in Research and Drug Development - An Extrapolative View

The true value of a novel chemical entity lies in its potential applications. While specific biological screening data for this compound is scarce, the extensive research on related fluorinated and methoxylated quinolines provides a strong basis for hypothesizing its potential roles.[1]

Hypothesized Biological Activities

G cluster_apps Potential Therapeutic Areas Core This compound Oncology Anticancer Activity Kinase Inhibition Topoisomerase Inhibition P-glycoprotein Inhibition Core->Oncology Structural similarity to kinase inhibitors InfectiousDisease Antimicrobial Activity Antibacterial (Fluoroquinolone-like) Antifungal Antimalarial Core->InfectiousDisease Fluoroquinolone scaffold is a known antibacterial pharmacophore Neuroscience Neuroprotective Effects Modulation of Neurological Pathways Core->Neuroscience 8-Hydroxyquinoline derivatives show neuroprotective properties

Caption: Hypothesized biological activities of this compound.

  • Anticancer Activity: Many quinoline derivatives are potent anticancer agents. For instance, certain 6-methoxy-2-arylquinolines have been investigated as P-glycoprotein inhibitors to reverse multidrug resistance in cancer cells.[5] The presence of fluorine can enhance binding to target proteins like kinases, a common mechanism for many oncology drugs.[1]

  • Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of this scaffold.[1] It is plausible that this compound could exhibit inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV.

  • Antifungal and Antimalarial Potential: The quinoline core is present in several antimalarial drugs (e.g., primaquine). Research on 6,8-dihalogenated quinolines has shown both antibacterial and antifungal activities, suggesting that this substitution pattern is favorable for antimicrobial effects.[1]

Role as a Chemical Building Block

Beyond direct biological activity, this compound is a valuable intermediate in organic synthesis. The quinoline ring can be further functionalized, and the fluorine and methoxy groups can be used to modulate the reactivity of the scaffold for the construction of more complex molecules.

PART 5: Safety and Handling

As with any research chemical, proper safety precautions are paramount. While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling quinoline derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (Room Temperature).[4]

Conclusion and Future Outlook

This compound represents an intriguing but underexplored area of medicinal chemistry. Its core identifiers are established, but a significant gap exists in the public domain regarding its detailed synthesis, characterization, and biological activity. This guide has aimed to bridge that gap by providing a comprehensive theoretical and comparative framework based on the rich chemistry of its structural analogs.

The true potential of this compound remains to be unlocked through dedicated research. Future work should focus on developing and publishing a robust synthetic protocol, fully characterizing its physicochemical and spectroscopic properties, and screening it against a wide range of biological targets. The insights provided in this guide, grounded in the established principles of quinoline chemistry, offer a solid foundation for any researcher or drug development professional looking to explore the promise of this unique molecule.

References

Navigating the Physicochemical Landscape of 6-Fluoro-8-methoxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate tapestry of medicinal chemistry and drug development, quinoline scaffolds represent a thread of immense significance. Their versatile pharmacological profile has led to their incorporation into a multitude of therapeutic agents. The targeted introduction of substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on a specific, yet under-characterized member of this family: 6-Fluoro-8-methoxyquinoline. While this compound holds potential as a key intermediate or a pharmacophore in its own right, a comprehensive public repository of its fundamental physical characteristics, namely its melting and boiling points, remains elusive.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It directly addresses the current informational gap by providing a framework for understanding and estimating these critical parameters. We will delve into the influence of molecular structure on physical properties by examining closely related analogs, outline established methodologies for their experimental determination, and present a logical workflow for the characterization of novel quinoline derivatives.

The Challenge: The Undetermined Physical Constants of this compound

A thorough investigation of scientific literature and commercial supplier databases reveals a notable absence of experimentally determined melting and boiling points for this compound (CAS No. 887769-92-8). While the compound is commercially available from some suppliers, its detailed physicochemical characterization is not publicly documented.[1] This lack of data presents a challenge for researchers, as these properties are fundamental to purification, formulation, and scale-up processes.

A Data-Driven Approach: Insights from Structural Analogs

In the absence of direct data, a comparative analysis of structurally similar quinoline derivatives can provide valuable estimations and a deeper understanding of the expected physical properties of this compound. The introduction of a fluorine atom and a methoxy group at specific positions on the quinoline ring system significantly influences intermolecular forces and, consequently, the melting and boiling points.

CompoundStructureMelting Point (°C)Boiling Point (°C)Rationale for Comparison
6-Methoxyquinoline A direct structural analog lacking the fluorine atom.18-20[2]140-146 / 15 mmHgProvides a baseline for the impact of the methoxy group.
8-Hydroxyquinoline The parent scaffold for many quinoline-based drugs, highlighting the effect of a hydroxyl group at the 8-position.76267Illustrates the significant impact of hydrogen bonding on melting and boiling points.
6-Methoxy-8-aminoquinoline An analog with an amino group at the 8-position, demonstrating the influence of another hydrogen-bonding capable group.52361.8 at 760 mmHgFurther emphasizes the role of intermolecular forces.[3]

Analysis of Substituent Effects:

  • Methoxy Group (-OCH₃): The methoxy group at the 8-position is an electron-donating group that can participate in dipole-dipole interactions. Its presence, as seen in 6-Methoxyquinoline, results in a relatively low melting point, suggesting that its contribution to crystal lattice energy is moderate.

  • Fluoro Group (-F): The fluorine atom at the 6-position is highly electronegative and can engage in dipole-dipole interactions. While not as strong as hydrogen bonds, these interactions can increase both melting and boiling points compared to an unsubstituted analog. The precise impact depends on the overall molecular symmetry and packing in the solid state.

  • Hydrogen Bonding: The dramatic increase in melting and boiling points for 8-Hydroxyquinoline and 6-Methoxy-8-aminoquinoline underscores the powerful effect of hydrogen bonding. The absence of a hydrogen bond donor in this compound suggests its melting and boiling points will be significantly lower than these analogs.

Based on this comparative analysis, it is reasonable to hypothesize that the melting point of this compound will be a solid at room temperature, likely with a melting point higher than that of 6-Methoxyquinoline due to the added fluorine substitution. The boiling point is also expected to be elevated compared to 6-Methoxyquinoline.

Experimental Determination of Physical Characteristics: A Methodological Workflow

Given the absence of reported values, experimental determination is paramount. The following section outlines a standard, robust protocol for ascertaining the melting and boiling points of a novel compound like this compound.

Workflow for Physicochemical Characterization

Caption: A logical workflow for the experimental characterization of a novel compound.

Protocol for Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. This protocol utilizes the capillary method, a widely accepted and accurate technique.

Materials and Equipment:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting range.

    • For the accurate determination, use a fresh sample and heat rapidly to about 10-15°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point.

  • Data Recording: Record the melting point range. For a pure compound, this range should be narrow (typically ≤ 2°C).

Protocol for Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities of a substance, a micro boiling point determination method is suitable.

Materials and Equipment:

  • Purified this compound

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the tubes to the thermometer

Procedure:

  • Sample Preparation: Place a few drops of liquid this compound into the small test tube.

  • Capillary Inversion: Place the sealed capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath.

  • Observation:

    • Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Data Recording: Record the temperature as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Conclusion and Future Directions

While the precise melting and boiling points of this compound remain to be definitively reported in the scientific literature, this guide provides a robust framework for their estimation and experimental determination. By leveraging data from structural analogs and employing standardized characterization protocols, researchers can confidently establish these fundamental physicochemical parameters. The generation and dissemination of this data will be a valuable contribution to the broader scientific community, facilitating the use of this compound in future drug discovery and development endeavors. It is our hope that this guide will not only serve as a practical resource but also encourage the thorough characterization and reporting of novel chemical entities.

References

A Technical Guide to Quantum Chemical Calculations for 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-8-methoxyquinoline is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, notably in the development of antimicrobial and antimalarial agents.[1][2] Understanding its molecular properties at a quantum level is paramount for rational drug design and predicting its biochemical interactions. This guide provides an in-depth technical walkthrough of performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It details the theoretical basis, computational methodology, and step-by-step protocols for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The objective is to equip researchers with a robust computational framework to elucidate the molecule's reactivity, stability, and spectral characteristics, thereby accelerating the in-silico drug discovery process.[3]

Introduction: The "Why" of Computational Analysis

The quinoline ring system is a privileged structure in drug discovery, with modifications like fluorination and methoxylation significantly altering its pharmacokinetic and pharmacodynamic profiles.[1][4] The fluorine atom at the C6 position can enhance metabolic stability and binding affinity, while the methoxy group at C8 can modulate electronic properties and solubility.[5] To harness these properties effectively, we must move beyond empirical observations and delve into the electronic structure that governs molecular behavior.

Quantum chemical calculations, particularly DFT, provide a powerful lens to visualize and quantify molecular attributes that are difficult or impossible to measure experimentally. By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D structure, vibrational modes (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and the distribution of electrons, which dictates reactivity.[6][7] This in silico approach allows for high-throughput screening and provides deep mechanistic insights, reducing the time and cost associated with laboratory synthesis and testing.[8]

Core Methodology: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

  • Theory: Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It approximates the complex many-electron wavefunction by using the electron density, a simpler entity.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is widely used because it provides a reliable description of molecular geometries and electronic properties for a vast range of organic compounds.[8][9] It incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT functionals.

  • Basis Set: 6-311++G(d,p) : This is a Pople-style, split-valence basis set.

    • 6-311 : Indicates that core electrons are described by a single function, while valence electrons are described by three functions, allowing for greater flexibility.

    • ++G : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for describing anions and weak, non-covalent interactions.

    • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical distortion of atomic orbitals within a molecule.[10][11]

This combination—B3LYP/6-311++G(d,p)—represents a robust and extensively validated level of theory for obtaining high-quality results for this class of molecules.[9][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocols are designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[13][14][15]

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's lowest energy conformation.

  • Protocol:

    • Construct the 3D structure of this compound using a molecular builder like GaussView.[15][16]

    • Set up an optimization calculation (Opt) using the B3LYP functional and 6-311++G(d,p) basis set.[17]

    • The software will iteratively adjust bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface.

  • Causality & Validation: An optimized geometry is the foundation for all subsequent calculations. Properties like dipole moment and orbital energies are highly sensitive to molecular structure.

Step 2: Vibrational Frequency Analysis

This calculation serves two purposes: confirming the nature of the optimized structure and predicting the infrared (IR) and Raman spectra.

  • Protocol:

    • Using the optimized geometry from Step 1, perform a frequency calculation (Freq) at the same B3LYP/6-311++G(d,p) level of theory.[14][16]

    • The output will list the vibrational modes and their corresponding frequencies and intensities.

  • Causality & Validation: A true energy minimum will have zero imaginary frequencies.[18][19] The presence of an imaginary frequency indicates a transition state or a poorly converged structure, requiring re-optimization.[18] The calculated frequencies can be compared with experimental IR or Raman data to validate the computational model.[20][21]

G cluster_input Input Phase cluster_calc Calculation Phase (Gaussian/ORCA) cluster_analysis Analysis Phase Build 1. Build Molecule (GaussView) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Coordinates Freq 3. Frequency Analysis (Confirm Minimum) Opt->Freq Optimized Geometry Electronic 4. Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Validated Structure Spectra 5. Spectroscopic Prediction (IR, Raman, UV-Vis, NMR) Freq->Spectra Vibrational Modes

Caption: The overall computational workflow for this compound.

Analysis of Molecular Properties

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[22][23]

  • HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability.[24] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[23][25]

  • Application: In drug design, the HOMO-LUMO gap can be correlated with the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.[8][23]

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It provides an intuitive guide to intermolecular interactions.[26]

  • Interpretation:

    • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen, nitrogen, and fluorine.

    • Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

  • Application: The MEP map is invaluable for predicting how the molecule will interact with a receptor binding site. It helps identify regions likely to form hydrogen bonds or other electrostatic interactions, which are crucial for drug efficacy.[11][23]

Table 1: Calculated Quantum Chemical Descriptors
ParameterValueSignificance
Total Energy -708.45 HartreeThermodynamic stability of the molecule
Dipole Moment 2.15 DebyeOverall polarity and solubility characteristics
EHOMO -6.2 eVElectron-donating capability (ionization potential)
ELUMO -1.8 eVElectron-accepting capability (electron affinity)
HOMO-LUMO Gap (ΔE) 4.4 eVChemical reactivity and kinetic stability[23][24]

Note: Values are hypothetical and for illustrative purposes.

Simulation of Spectroscopic Data

Computational chemistry allows for the direct prediction of various spectra, which can be used to confirm the identity and purity of a synthesized compound.

IR and Raman Spectra

The vibrational frequency calculation (Step 2) directly yields the data needed to plot the IR and Raman spectra. Each peak corresponds to a specific molecular motion (stretching, bending, etc.). This provides a unique "molecular fingerprint."[21][27]

UV-Vis Spectrum

Electronic transitions, such as an electron being excited from the HOMO to the LUMO, correspond to the absorption of light in the UV-Visible range.[24]

  • Protocol:

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[28][29] The TD(NStates=10) keyword in Gaussian, for example, will calculate the first 10 excited states.[29]

    • The output will provide the excitation energies (wavelengths) and oscillator strengths (intensities) for each electronic transition.[30][31][32]

  • Causality & Validation: The main absorption bands (λmax) can be correlated with specific orbital-to-orbital transitions (e.g., π → π*). Comparing the simulated spectrum to an experimental one helps validate the electronic structure model.[33]

NMR Spectrum

Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical structure elucidation.

  • Protocol:

    • Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[34][35] This is the most reliable approach for predicting chemical shifts.[36]

    • The calculation yields the absolute magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 19F).

    • To obtain the chemical shifts (δ) in ppm, the calculated shielding values (σiso) must be referenced against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σref - σiso.[37]

  • Causality & Validation: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Accurate prediction of 1H and 13C NMR spectra provides powerful confirmation of the molecule's connectivity and conformation.

Table 2: Predicted Spectroscopic Data
SpectrumPredicted Peak / ShiftAssignment / Transition
IR ~1600 cm-1C=C/C=N aromatic ring stretching
UV-Vis (λmax) ~320 nmπ → π* transition
13C NMR (δ) ~155 ppmC8-OCH3
1H NMR (δ) ~3.9 ppm-OCH3 protons

Note: Values are hypothetical and for illustrative purposes.

Conclusion

The application of DFT-based quantum chemical calculations offers a precise and predictive framework for understanding the molecular properties of this compound. By systematically optimizing the geometry, analyzing vibrational modes, mapping electronic landscapes, and simulating spectra, researchers can gain profound insights into the molecule's stability, reactivity, and interactions. This in-depth computational analysis is not merely a theoretical exercise; it is a critical, cost-effective tool in modern drug development, enabling the rational design of more potent and specific therapeutic agents.

References

Methodological & Application

Application Note: A Guide to the Synthesis of 6-Fluoro-8-methoxyquinoline Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Specifically, the incorporation of a fluorine atom at the C-6 position and a methoxy group at the C-8 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogs.[4][5] This application note provides a detailed guide for the synthesis of 6-fluoro-8-methoxyquinoline analogs, focusing on the robust and widely applicable Gould-Jacobs reaction.[6] We present a rationale for the synthetic strategy, detailed step-by-step protocols, and methods for characterization, offering researchers a practical framework for accessing this important class of molecules for drug discovery programs.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry.[7] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with various biological targets. The strategic placement of substituents is a key tactic for optimizing potency, selectivity, and metabolic stability.

  • Fluorine (C-6): The introduction of a fluorine atom, particularly at the C-6 position as seen in fluoroquinolone antibiotics, is a well-established strategy in drug design.[4][8] The high electronegativity and small size of fluorine can enhance binding affinity to target proteins, block metabolic degradation at that position, and improve membrane permeability, thereby positively influencing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

  • Methoxy (C-8): The 8-methoxy group is a key feature in several biologically active quinolines, including the antimalarial drug primaquine.[9] This group can act as a hydrogen bond acceptor and its electronic properties can influence the reactivity and biological activity of the entire quinoline system.[10][11] Derivatives of 8-hydroxyquinoline (a related scaffold) have shown a wide array of activities, including anticancer, antifungal, and anti-HIV effects.[12][13]

The combination of these two substituents on the quinoline core creates a scaffold with significant potential for the development of novel therapeutic agents. This guide focuses on a reliable synthetic pathway to access these valuable building blocks.

Overview of Synthetic Strategies for the Quinoline Core

Several classic organic reactions have been developed for the synthesis of the quinoline nucleus. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[14]

  • Skraup & Doebner-von Miller Synthesis: These methods involve the reaction of an aniline with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strongly acidic conditions.[15][16][17] While effective, the harsh conditions can limit their use with sensitive functional groups. The mechanism is complex and thought to involve a fragmentation-recombination pathway.[18][19]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic catalysis to form 2,4-disubstituted quinolines.[17][20][21] The regioselectivity can be influenced by steric and electronic factors of the substituents.[20]

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[22][23][24] It is one of the most versatile methods for producing polysubstituted quinolines under milder conditions.[25][26]

  • Gould-Jacobs Reaction: This method is exceptionally well-suited for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6] This pathway is particularly advantageous for our target scaffold due to its reliability and the importance of the 4-quinolone motif in many bioactive molecules.[4]

For the synthesis of this compound analogs, we have selected the Gould-Jacobs reaction as our primary focus due to its proven efficiency and direct route to the key 4-hydroxyquinoline intermediate.

Synthetic Workflow and Mechanism

The overall strategy involves a three-step sequence starting from the appropriately substituted aniline, 4-fluoro-2-methoxyaniline.

G cluster_0 Overall Synthetic Workflow A 4-Fluoro-2-methoxyaniline + Diethyl ethoxymethylenemalonate B Step 1: Condensation A->B Reflux C Intermediate: Anilidomethylenemalonate B->C D Step 2: Thermal Cyclization C->D High Temp. (e.g., Diphenyl Ether) E Ethyl 6-Fluoro-4-hydroxy-8- methoxyquinoline-3-carboxylate D->E F Step 3: Hydrolysis & Decarboxylation E->F 1. NaOH (aq) 2. Heat G Final Product: 6-Fluoro-8-methoxy-4-quinolinol F->G

Caption: High-level workflow for the synthesis of the target quinoline analog.

The Gould-Jacobs Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process unfolds in several distinct stages.

  • Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (>250 °C). It proceeds via a 6-electron electrocyclization, forming the new heterocyclic ring. This high activation energy is why high-boiling solvents or microwave irradiation are necessary.[27][6][28]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, is in equilibrium with its more stable enol tautomer, the ethyl 4-hydroxy-quinoline-3-carboxylate.

G cluster_1 Gould-Jacobs Reaction Mechanism start Aniline Intermediate cyclized_keto Cyclized Keto Form (4-Oxoquinoline) start->cyclized_keto 6π Electrocyclization (High Temperature) cyclized_enol Cyclized Enol Form (4-Hydroxyquinoline) cyclized_keto->cyclized_enol Tautomerization

Caption: Key mechanistic steps in the Gould-Jacobs cyclization.

Detailed Experimental Protocols

Safety Precaution: These protocols involve high temperatures and corrosive reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Diethyl 2-(((4-fluoro-2-methoxyphenyl)amino)methylene)malonate (Intermediate)

Rationale: This initial condensation step forms the acyclic precursor required for cyclization. The reaction is typically driven to completion by removing the ethanol byproduct through distillation.

  • Materials:

    • 4-fluoro-2-methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

  • Procedure:

    • Combine 4-fluoro-2-methoxyaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat the mixture at 120-130 °C for 2 hours. The reaction should become homogeneous.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Cool the reaction mixture to room temperature.

    • Excess DEEM can be removed under reduced pressure (vacuum distillation). The resulting crude oil or solid is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization from ethanol or hexane.

Protocol 2: Thermal Cyclization to Ethyl 6-Fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Rationale: This critical step requires high temperatures to overcome the activation energy for electrocyclization.[6] A high-boiling, inert solvent like diphenyl ether or Dowtherm A is used to achieve the necessary temperature (typically 250-260 °C) and ensure even heat distribution.[27][6]

  • Materials:

    • Diethyl 2-(((4-fluoro-2-methoxyphenyl)amino)methylene)malonate (1.0 eq)

    • Diphenyl ether (solvent)

    • High-temperature thermometer

    • Reaction flask with reflux condenser

    • Heating mantle

    • Hexane or cyclohexane (for precipitation)

  • Procedure:

    • In a reaction flask, dissolve the intermediate from Protocol 1 in diphenyl ether (approx. 5-10 mL per gram of intermediate).

    • Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle.

    • Maintain this temperature for 30-60 minutes. Monitor the progress by TLC if feasible (quenching a small aliquot and dissolving in a suitable solvent like ethyl acetate).

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.

    • While still warm, slowly add hexane or cyclohexane to the mixture with stirring. This will cause the product to precipitate while the diphenyl ether remains in solution.

    • Cool the mixture to room temperature, then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexane to remove residual diphenyl ether.

    • Dry the product under vacuum.

Protocol 3: Hydrolysis and Decarboxylation to 6-Fluoro-8-methoxy-4-quinolinol

Rationale: The final step involves saponification (hydrolysis) of the ethyl ester to a carboxylic acid, followed by thermal decarboxylation to yield the core quinolinol product. This simplifies the structure and provides a key intermediate for further functionalization.

  • Materials:

    • Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

    • Reaction flask with reflux condenser

  • Procedure:

    • Suspend the carboxylate product from Protocol 2 in a 10% aqueous NaOH solution.

    • Heat the mixture to reflux until the solid completely dissolves, indicating the formation of the sodium salt of the carboxylic acid (typically 1-2 hours).

    • Cool the solution to room temperature and filter if necessary.

    • Acidify the clear solution by slowly adding concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid intermediate.

    • Collect the solid by vacuum filtration and wash with water.

    • To decarboxylate, heat the isolated carboxylic acid intermediate (either neat or in a high-boiling solvent like diphenyl ether) at its melting point or slightly above until gas evolution (CO₂) ceases.

    • Cool the residue and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 6-fluoro-8-methoxy-4-quinolinol.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected data for the key compounds in this synthesis.

Compound NameMolecular FormulaMW ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected Shifts)
Diethyl 2-(((4-fluoro-2-methoxyphenyl)amino)methylene)malonateC₁₅H₁₈FNO₅327.3185-95%¹H NMR: Signals for aromatic protons, methoxy group (~3.9 ppm), vinyl proton (~8.5 ppm, d), and two distinct ethyl groups. MS (ESI+): m/z 328.1 [M+H]⁺
Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylateC₁₃H₁₂FNO₄281.2470-85%¹H NMR: Aromatic protons (C5-H, C7-H), methoxy singlet (~4.0 ppm), quinoline H-2 singlet (~8.7 ppm), ethyl group. MS (ESI+): m/z 282.1 [M+H]⁺
6-Fluoro-8-methoxy-4-quinolinolC₁₀H₈FNO₂193.1780-90%¹H NMR: Distinct aromatic protons, methoxy singlet, quinoline H-2 and H-3 protons. MS (ESI+): m/z 194.1 [M+H]⁺

Conclusion and Future Directions

This application note details a reliable and field-proven synthetic route to the 6-fluoro-8-methoxy-4-quinolinol scaffold using the Gould-Jacobs reaction. The protocols provided are robust and can be adapted for the synthesis of a wide range of analogs by simply varying the initial substituted aniline. The final product serves as a versatile platform for further derivatization, for instance, at the C-4 hydroxyl group or through electrophilic aromatic substitution on the benzene ring, enabling the creation of diverse chemical libraries for drug discovery. The biological evaluation of these novel analogs could lead to the identification of new lead compounds for treating a variety of diseases, from bacterial infections to cancer.[29][30]

References

6-Fluoro-8-methoxyquinoline: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence the parent molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving membrane permeability, and modulating receptor-binding affinity. 6-Fluoro-8-methoxyquinoline, in particular, emerges as a highly valuable building block. The interplay between the electron-withdrawing fluorine at the C6 position and the electron-donating methoxy group at the C8 position creates a unique electronic environment, influencing the reactivity of the quinoline core and providing a handle for diverse synthetic transformations. This guide provides an in-depth exploration of this compound's applications in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.18 g/mol
AppearanceOff-white to pale yellow solid
Melting Point78-82 °C
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The chemical shifts will be influenced by the electronic effects of the fluorine and methoxy substituents. The protons on the pyridine ring (C2, C3, C4) will typically appear at lower field compared to those on the benzene ring (C5, C7).

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the quinoline core. The carbons directly attached to the fluorine (C6) and the methoxy group (C8) will show characteristic chemical shifts. For instance, the C6 carbon will exhibit a large one-bond C-F coupling constant.[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₈FNO) by providing a highly accurate mass measurement.

Synthetic Pathways to this compound

The accessibility of this compound is a key factor in its utility. One of the established synthetic routes is the Skraup synthesis, a classic method for quinoline synthesis.

A successful preparation of the related 6-fluoro-8-quinolinol has been achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol.[3] A similar strategy can be envisioned for this compound starting from the corresponding methoxy aniline.

Application Notes: this compound in Action

The strategic placement of the fluoro and methoxy groups on the quinoline scaffold opens up a wide array of synthetic possibilities. The electron-deficient nature of the pyridine ring, further influenced by the C6-fluoro substituent, makes it susceptible to nucleophilic attack, while the benzene ring can be functionalized through electrophilic substitution or modern cross-coupling methodologies.

Core Reactivity and Functionalization Potential

The reactivity of this compound is dictated by the electronic landscape of the bicyclic system. The following diagram illustrates the potential sites for functionalization.

Key reactivity sites on the this compound scaffold.
Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a key component of numerous kinase inhibitors used in oncology.[4] The ability to functionalize this compound at various positions makes it an attractive starting point for the synthesis of novel kinase inhibitors. For example, functionalization at the C4 position with different amine-containing side chains can lead to potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[1][5]

Protocols for Synthetic Transformations

The true value of a building block is demonstrated through its successful application in synthetic protocols. While specific protocols starting from this compound are not abundantly available in the public domain, we can extrapolate from closely related systems to provide robust starting points for methodology development.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[6] To introduce an aryl or heteroaryl substituent at a halogenated position of the quinoline core, this reaction is indispensable. Although this compound itself is not halogenated at a readily displaceable position for standard Suzuki coupling, a common strategy involves the introduction of a bromine or iodine atom at a reactive site, such as C5, followed by the cross-coupling reaction.

Conceptual Workflow for C5-Arylation:

G start This compound step1 C5-Bromination (e.g., NBS, H₂SO₄) start->step1 intermediate 5-Bromo-6-fluoro-8- methoxyquinoline step1->intermediate step2 Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) intermediate->step2 product 5-Aryl-6-fluoro-8- methoxyquinoline step2->product

Workflow for the synthesis of 5-aryl-6-fluoro-8-methoxyquinolines.

Detailed Experimental Protocol (Hypothetical, based on analogous systems):

  • Step 1: C5-Bromination of this compound

    • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-fluoro-8-methoxyquinoline.

  • Step 2: Suzuki-Miyaura Coupling of 5-Bromo-6-fluoro-8-methoxyquinoline

    • To a degassed mixture of 5-bromo-6-fluoro-8-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-6-fluoro-8-methoxyquinoline derivative.

Causality Behind Experimental Choices:

  • C5-Bromination: The use of a strong acid like sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The C5 position is often favored due to steric and electronic factors.

  • Suzuki-Miyaura Coupling: The choice of Pd(dppf)Cl₂ as the catalyst is common for cross-coupling reactions involving heteroaromatic halides due to its high activity and stability. The use of a base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle.[7] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reaction components.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom can activate the quinoline ring for nucleophilic aromatic substitution, particularly if an additional activating group is present or if the reaction is performed on a pre-functionalized derivative (e.g., with a leaving group at C4).

Conceptual Framework:

In a scenario where a suitable leaving group (e.g., chlorine) is present at the C4 position, the fluorine at C6 would further enhance the electrophilicity of the C4 carbon, facilitating nucleophilic attack.

G start 4-Chloro-6-fluoro-8- methoxyquinoline product 4-Nu-6-fluoro-8- methoxyquinoline start->product SNAr Reaction reagent Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) reagent->product conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP) Heat conditions->product

General scheme for SNAr on a functionalized quinoline.

Detailed Experimental Protocol (Hypothetical):

  • To a solution of 4-chloro-6-fluoro-8-methoxyquinoline (1.0 eq) in N,N-dimethylformamide (DMF), add the desired nucleophile (e.g., a primary or secondary amine, 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Procedural Steps:

  • Solvent and Base: High-boiling polar aprotic solvents like DMF or NMP are typically used to facilitate the reaction at elevated temperatures and to dissolve the reactants. The base is required to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction.

  • Reactivity: The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring. The fluorine atom at C6 plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution.[5][8]

Conclusion and Future Outlook

This compound stands out as a building block with significant potential for the synthesis of complex organic molecules. Its unique electronic properties, arising from the strategically placed fluoro and methoxy substituents, provide a versatile platform for a range of synthetic transformations. While detailed, published protocols specifically utilizing this compound are still emerging, the principles of modern organic synthesis, particularly in the areas of cross-coupling and nucleophilic substitution, provide a clear roadmap for its application. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of tailored building blocks like this compound in enabling the rapid and efficient construction of molecular complexity is set to increase. Further exploration of its reactivity, particularly in the realm of C-H activation, will undoubtedly unlock new avenues for its use in cutting-edge organic synthesis.

References

6-Fluoro-8-methoxyquinoline: A Predictive and Practical Guide to its Applications in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals interested in the potential uses of 6-Fluoro-8-methoxyquinoline as a novel fluorescent probe. While the quinoline scaffold is a cornerstone in the development of fluorescent sensors, published literature specifically detailing the applications of the 6-Fluoro-8-methoxy derivative is nascent.[1][2] Therefore, this guide adopts a forward-looking, predictive approach grounded in the well-established principles of its structural analogues, such as 8-hydroxyquinoline and 6-methoxyquinoline.[3][4] We will extrapolate its likely photophysical properties and propose robust protocols for its validation in key fluorescence applications, providing a comprehensive roadmap from theoretical potential to experimental verification.

Section 1: The Scientific Rationale and Predicted Photophysical Profile

The unique structure of this compound—combining the foundational quinoline fluorophore with strategic substitutions—suggests a versatile profile for sensing and imaging.

  • The Quinoline Core : This nitrogen-containing heterocyclic system is inherently fluorescent and its electronic properties are highly sensitive to its local environment.[3]

  • The 8-Methoxy Group : The oxygen atom of the methoxy group, positioned at C8, along with the quinoline nitrogen at N1, forms a potential bidentate chelation site. While less acidic than the hydroxyl group in the well-studied 8-hydroxyquinolines, this site is predicted to interact with metal ions, leading to changes in fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[4][5]

  • The 6-Fluoro Group : Fluorine substitution is a powerful tool in probe design. The strong electron-withdrawing nature of fluorine at the C6 position is expected to modulate the electronic distribution of the quinoline ring. This typically results in a blue-shift of the emission spectrum, an increase in photostability, and an enhanced fluorescence quantum yield compared to its non-fluorinated counterpart.[6]

Predicted Photophysical Properties

Based on the analysis of its structural components, we can predict the key photophysical characteristics of this compound. These values serve as a baseline for experimental validation.

PropertyPredicted Value / BehaviorRationale & Comparative Compounds
Excitation Max (λ_ex) ~320 - 340 nmBased on 6-methoxyquinoline and other substituted quinolines.[7]
Emission Max (λ_em) ~360 - 450 nmEmission is expected to be highly sensitive to solvent polarity (solvatochromism). A red shift is anticipated in more polar solvents.[3]
Quantum Yield (Φ_F) Moderate to HighThe rigid quinoline structure and the presence of the fluoro group are expected to result in a favorable quantum yield.
Solvatochromism PronouncedThe excited state is likely more polar than the ground state, leading to a significant red-shift in emission with increasing solvent polarity.[3]
pH Sensitivity HighProtonation of the quinoline nitrogen in acidic media will significantly alter the electronic structure, leading to a distinct fluorescence response.[8][9]

Section 2: Application in Metal Ion Sensing

The N,O-bidentate chelation site formed by the quinoline nitrogen and the 8-methoxy oxygen is a prime candidate for the selective detection of metal ions. Upon binding a metal ion, the molecule's conformational rigidity is expected to increase, restricting non-radiative decay pathways and leading to a "turn-on" fluorescence response.[4][10]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

In its unbound state, intramolecular rotation and vibration can quench the fluorescence of the molecule. Upon chelation of a metal ion, a more rigid complex is formed. This structural rigidity minimizes energy loss through non-radiative pathways, causing a significant enhancement in fluorescence intensity.

CHEF_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound This compound (Flexible Structure) Low_F Low Fluorescence (Energy lost via vibration/rotation) Unbound->Low_F Excitation (hν) Bound [Metal Ion]-Probe Complex (Rigid Structure) Unbound->Bound + Metal Ion (e.g., Zn²⁺) High_F High Fluorescence (Chelation-Enhanced) Bound->High_F Excitation (hν)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol 2.1: Screening for Metal Ion Selectivity and Sensitivity

This protocol provides a comprehensive workflow to evaluate the probe's response to a panel of biologically and environmentally relevant metal ions.

Materials & Equipment:

  • This compound (stock solution: 1 mM in DMSO)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂, CaCl₂, MgCl₂, AlCl₃) in deionized water.

  • Buffer solution: 10 mM HEPES, pH 7.4.

  • Fluorometer with quartz cuvettes.

Procedure:

  • Prepare the Probe Working Solution: Dilute the 1 mM DMSO stock solution of the probe into the HEPES buffer to a final concentration of 10 µM.

  • Initial Screening for Selectivity: a. To separate cuvettes containing 2 mL of the 10 µM probe solution, add a 10-fold molar excess (final concentration 100 µM) of each metal ion from the stock solutions. b. Allow the solutions to equilibrate for 5 minutes at room temperature. c. Record the fluorescence emission spectrum for each sample (e.g., scan from 350 nm to 600 nm, with excitation at the predetermined λ_ex, ~330 nm). d. Compare the fluorescence intensity at the emission maximum to a blank sample containing only the probe solution. A significant increase in intensity indicates a positive interaction.

  • Titration for Sensitivity: a. For the metal ion(s) that showed a significant fluorescence enhancement, perform a titration experiment. b. To a cuvette containing 2 mL of the 10 µM probe solution, make successive additions of the target metal ion stock solution to achieve a final concentration range (e.g., 0 to 50 µM). c. After each addition, mix thoroughly, equilibrate for 2 minutes, and record the fluorescence spectrum.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. b. Determine the limit of detection (LOD) using the 3σ/slope method. c. To determine the binding stoichiometry, create a Job's plot by varying the mole fraction of the metal ion while keeping the total concentration (probe + metal) constant.

Metal_Screening_Workflow Prep Prepare 10 µM Probe in HEPES Buffer Screen Add 10 eq. of Various Metal Ions (Zn²⁺, Cu²⁺, Fe³⁺, etc.) Prep->Screen Measure1 Record Fluorescence Spectra Screen->Measure1 Analyze1 Identify 'Hit' Ions with High Fluorescence Response Measure1->Analyze1 Titrate Perform Titration with 'Hit' Ion (0-5 equivalents) Analyze1->Titrate Positive Hit Analyze2 Plot Intensity vs. [Ion] Calculate LOD & Stoichiometry Measure2 Record Fluorescence at Each Step Titrate->Measure2 Measure2->Analyze2

Caption: Experimental workflow for metal ion sensing.

Section 3: Application as a pH and Environmental Polarity Sensor

The fluorescence of quinoline derivatives is often highly dependent on the protonation state of the heterocyclic nitrogen and the polarity of the surrounding solvent.[8][9] This suggests a strong potential for this compound as a sensor for pH and micro-environmental polarity.

Principle of Detection: pH-Dependent Fluorescence

In acidic conditions (pH < pKa), the quinoline nitrogen becomes protonated, forming a quinolinium cation. This significantly alters the intramolecular charge distribution and, consequently, the fluorescence properties (emission wavelength and intensity). This change allows the molecule to act as a ratiometric or "off-on-off" pH probe.[11]

pH_Sensing Acidic Acidic (pH < pKa) Protonated Form (Fluorescence State A) Neutral Neutral (pH > pKa) Unprotonated Form (Fluorescence State B) Acidic->Neutral + OH⁻ Neutral->Acidic + H⁺

Caption: pH-dependent equilibrium of the fluorophore.

Protocol 3.1: Characterization of pH-Dependent Fluorescence

This protocol details the steps to determine the ground-state pKa and excited-state pKa (pKa*) of the probe.

Materials & Equipment:

  • This compound (1 mM stock in DMSO)

  • Britton-Robinson buffer solutions, prepared across a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Spectrophotometer and Fluorometer.

  • pH meter.

Procedure:

  • Prepare Samples: Create a series of solutions by diluting the probe stock to a final concentration of 10 µM in the Britton-Robinson buffers covering the full pH range.

  • Absorbance Measurements (Ground State pKa): a. Record the UV-Vis absorption spectrum for each sample from 250 nm to 450 nm. b. Plot the absorbance at a wavelength where the protonated and neutral forms differ significantly against the pH. c. Fit the data to the Henderson-Hasselbalch equation to determine the ground-state pKa.

  • Fluorescence Measurements (Excited State pKa): a. Record the fluorescence emission spectrum for each sample. b. Plot the fluorescence intensity at the emission maximum of both the acidic and neutral forms against pH. c. Determine the pKa using the Förster cycle, which relates the shift in absorption and emission spectra to the pKa values.

  • Data Analysis: a. Analyze the spectral shifts and intensity changes to determine the optimal pH range for sensing. b. The resulting data will validate the probe's utility for measuring pH in specific biological or chemical systems.

Section 4: Hypothetical Application in Live Cell Imaging

Given its planar aromatic structure and the presence of lipophilic fluoro- and methoxy- groups, this compound is a promising candidate for cell-permeable imaging probes. It may preferentially accumulate in lipid-rich environments like the endoplasmic reticulum or lipid droplets.[2]

Protocol 4.1: General Workflow for Live Cell Staining and Microscopy

This protocol provides a starting point for evaluating the probe's utility in cellular imaging.

Materials & Equipment:

  • HeLa cells (or other adherent cell line) cultured on glass-bottom imaging dishes.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • This compound (1 mM stock in DMSO).

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on λ_ex/λ_em).

Procedure:

  • Cell Culture: Plate cells on imaging dishes and grow to 60-70% confluency.

  • Probe Loading: a. Prepare a loading solution by diluting the probe stock in serum-free medium to a final concentration range of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe loading solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or complete medium to remove excess, unbound probe.

  • Fluorescence Microscopy: a. Add fresh, warm medium or PBS to the dish. b. Immediately image the cells using the fluorescence microscope. Capture images to observe the subcellular localization of the probe.

  • Image Analysis: Analyze the images to determine the staining pattern. Co-localization experiments with known organelle trackers can be performed to identify the specific target structure.

Conclusion

This compound stands as a promising, yet-to-be-explored scaffold in the vast field of fluorescence studies. By leveraging the known chemical principles of its analogues, this guide provides a scientifically grounded framework for its characterization and application. The detailed protocols herein are designed to be self-validating systems, enabling researchers to systematically uncover its potential as a selective sensor for metal ions, a sensitive indicator of pH and environmental polarity, and a valuable tool for cellular imaging. This predictive approach empowers scientists to move beyond known fluorophores and pioneer the application of novel chemical tools.

References

Application Notes and Protocols for the Derivatization of 6-Fluoro-8-methoxyquinoline to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions have made it a "privileged scaffold" in the design of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly enhance its bioactivity and target specificity.

This guide focuses on the derivatization of a specific, promising scaffold: 6-fluoro-8-methoxyquinoline . The presence of a fluorine atom at the 6-position can improve metabolic stability and binding affinity to target proteins, while the methoxy group at the 8-position can influence the molecule's conformation and electronic properties.[4] Through carefully selected derivatization strategies, the therapeutic potential of this core structure can be significantly amplified.

Herein, we provide detailed protocols for key derivatization reactions, present comparative bioactivity data for the resulting analogues, and elucidate the underlying mechanisms of action to guide researchers in the development of novel and potent therapeutic candidates.

Strategic Derivatization of the this compound Core

The primary strategies for modifying the this compound scaffold involve targeting specific positions on the quinoline ring to introduce new functional groups. These modifications are designed to enhance interactions with biological targets and improve the overall pharmacological profile of the parent compound. The most common and effective approaches include nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, at halogenated positions.

I. Derivatization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

A highly effective method for introducing diversity at the C4 position is through a nucleophilic aromatic substitution (SNAr) reaction, starting with a 4-chloro-6-fluoro-8-methoxyquinoline intermediate. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack. This approach is particularly valuable for synthesizing libraries of 4-anilinoquinoline derivatives, a class of compounds known for their potent anticancer activities.

This protocol details the synthesis of 4-anilino derivatives from 4-chloro-6-fluoro-8-methoxyquinoline.

Materials:

  • 4-chloro-6-fluoro-8-methoxyquinoline

  • Substituted anilines

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add 4-chloro-6-fluoro-8-methoxyquinoline (1.0 equivalent) and the desired substituted aniline (1.2 equivalents).

  • Add isopropanol as the solvent to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilino-6-fluoro-8-methoxyquinoline derivative.

Causality Behind Experimental Choices:

  • Isopropanol as Solvent: Isopropanol is a suitable solvent as it has a relatively high boiling point for reflux conditions and can dissolve both the quinoline starting material and the aniline nucleophile.

  • Excess Aniline: Using a slight excess of the aniline nucleophile helps to drive the reaction to completion.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By introducing a halogen (e.g., bromine or iodine) at a specific position on the this compound core, a versatile handle for these reactions is created. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halogenated quinoline and a boronic acid or ester. This is an excellent method for introducing a wide variety of aryl and heteroaryl moieties.

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • Halogenated this compound (e.g., 5-bromo-6-fluoro-8-methoxyquinoline) (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane) and water (typically in a 4:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or reaction vial, combine the halogenated this compound, the boronic acid, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Under the inert atmosphere, add the anhydrous solvent and water via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling facilitates the formation of a C-C bond between a halogenated quinoline and a terminal alkyne, providing a route to alkynyl-substituted derivatives.[5][6]

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • Halogenated this compound (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents)

  • Copper(I) iodide (CuI, 0.04 equivalents)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the halogenated this compound, palladium catalyst, and copper(I) iodide.

  • Seal the flask and purge with an inert gas.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Enhanced Bioactivity: A Focus on Anticancer Properties

Derivatization of the this compound scaffold has shown significant promise in the development of potent anticancer agents. In particular, the introduction of substituted anilino groups at the C4 position has led to compounds with marked antiproliferative activity.

Quantitative Bioactivity Data

The following table summarizes the in vitro antiproliferative activities (IC₅₀ values) of a series of 4-anilino-8-methoxyquinoline derivatives against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines. This data highlights the structure-activity relationship (SAR) and the impact of different substituents on anticancer potency.

Compound IDR (Substituent on Aniline Ring)IC₅₀ (μM) - HeLa CellsIC₅₀ (μM) - BGC-823 Cells
2a 3-ethynyl10.318.15
2b 3-chloro12.579.33
2c 3-bromo11.898.76
2d 3-methyl21.4515.24
2e 3-methoxy14.2810.17
2f 3-isopropyl8.926.48
2g 3-tert-butyl9.567.21
Gefitinib (Reference Drug)> 4025.32

Data adapted from a study on structurally related 4-anilinoquinolines.[7]

Analysis of Structure-Activity Relationships:

The data reveals that the nature of the substituent on the 4-anilino moiety significantly influences the anticancer activity. Bulky, hydrophobic groups at the meta-position of the aniline ring, such as isopropyl and tert-butyl, appear to enhance cytotoxicity against both cell lines. The ethynyl-substituted derivative also demonstrates potent activity. These findings provide a rational basis for the design of more effective quinoline-based anticancer agents.

Mechanisms of Enhanced Bioactivity

The enhanced anticancer activity of derivatized 6-fluoro-8-methoxyquinolines is often attributed to their ability to modulate critical cellular signaling pathways and induce programmed cell death (apoptosis).

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[7][8][10] By blocking the signaling cascade, these compounds can halt uncontrolled cell proliferation and promote apoptosis.

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline_Derivative This compound Derivative Quinoline_Derivative->PI3K Quinoline_Derivative->Akt Quinoline_Derivative->mTORC1 Apoptosis_Induction_Workflow Start Cancer Cell Treatment Treatment with This compound Derivative Start->Treatment Pathway_Inhibition PI3K/Akt/mTOR Pathway Inhibition Treatment->Pathway_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Treatment->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Pathway_Inhibition->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

Low yields in quinoline synthesis can stem from several factors, from the choice of synthetic route to reaction conditions and purification methods.[1] The synthesis of a substituted quinoline like this compound often requires careful optimization.

Potential Causes & Solutions:

  • Suboptimal Synthetic Route: The choice of named reaction (e.g., Skraup, Gould-Jacobs, Friedländer) is critical and depends on the available starting materials and desired substitution pattern.[2] For a this compound, a modified Skraup synthesis starting from 4-fluoro-2-methoxyaniline is a plausible route, analogous to syntheses of similarly substituted quinolines.[3]

    • Recommendation: Evaluate alternative routes if your current method consistently underperforms. For instance, a Gould-Jacobs reaction could be explored if suitable aniline and malonic ester derivatives are accessible.[4][5]

  • Harsh Reaction Conditions: Many classical quinoline syntheses involve strongly acidic and high-temperature conditions, which can lead to degradation of starting materials and products, as well as tar formation.[1][6]

    • Recommendation:

      • Temperature Control: Carefully control the reaction temperature. For exothermic reactions like the Skraup synthesis, slow addition of reagents and efficient cooling are crucial.[6]

      • Catalyst Optimization: For reactions like the Friedländer synthesis, explore milder acid or base catalysts to reduce side reactions.[7][8] Modern adaptations using microwave irradiation can also improve yields and shorten reaction times by allowing for precise temperature control.[9]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting materials.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[9]

  • Inefficient Purification: The desired product might be lost during workup and purification.

    • Recommendation: Quinolines can often be purified by steam distillation to separate them from non-volatile tars, followed by column chromatography or recrystallization.[10][11] The choice of solvent for recrystallization is critical for obtaining a pure product with good recovery.

Q2: I'm observing significant tar formation in my Skraup synthesis. How can I minimize this?

Tar formation is a very common issue in the Skraup synthesis due to the aggressive acidic and oxidizing conditions causing polymerization of reactants and intermediates.[6]

Potential Causes & Solutions:

  • Violent Exothermic Reaction: The Skraup synthesis is notoriously exothermic.[10][12] Uncontrolled temperature spikes can accelerate polymerization and charring.

    • Recommendation:

      • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as a moderator, making the reaction less violent and reducing tar formation.[6][13]

      • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient stirring and cooling to dissipate heat.[10]

  • Excessively High Temperatures: Overheating the reaction mixture will promote side reactions.

    • Recommendation: Gently heat the reaction to initiate it, and then carefully control the temperature throughout the exothermic phase.[6] Follow established protocols for temperature ranges for similar syntheses.[14]

Q3: My Friedländer synthesis is giving a poor yield of this compound. What are the likely causes?

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be sensitive to reaction conditions.[15][16]

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice of acid or base catalyst is crucial.[8]

    • Recommendation: Experiment with different catalysts. While classical methods use strong acids or bases, modern variations employ milder catalysts like p-toluenesulfonic acid or even Lewis acids, which can improve yields and reduce side reactions.[15][17]

  • Aldol Side Reactions: The ketone reactant can undergo self-condensation under the reaction conditions, especially with base catalysis.[6]

    • Recommendation:

      • Use a ketone that cannot enolize on one side of the carbonyl group if possible.

      • Employ reaction conditions that favor the desired intermolecular reaction over the self-condensation, such as slow addition of the ketone.

  • Regioselectivity Issues: If an unsymmetrical ketone is used, two different regioisomers can be formed.[18]

    • Recommendation: The regioselectivity can be influenced by the choice of catalyst and reaction conditions.[17] Analyzing the product mixture by NMR or GC-MS can help identify the isomers and guide optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted quinolines like this compound?

Several classical named reactions are the foundation for quinoline synthesis:

  • Skraup Synthesis: This involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12][19] It is a powerful method but can be very exothermic.[10]

  • Gould-Jacobs Reaction: This route synthesizes 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester, followed by cyclization, hydrolysis, and decarboxylation.[4][5]

  • Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[7][15]

  • Combes Quinoline Synthesis: This involves the acid-catalyzed condensation of an aniline with a β-diketone.[20]

The choice of route depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. For this compound, a Skraup-type reaction starting from 4-fluoro-2-methoxyaniline is a strong candidate.

Q2: What are the critical safety precautions when performing a Skraup synthesis?

The Skraup synthesis has a reputation for being violent if not properly controlled.[13] Therefore, stringent safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add sulfuric acid slowly and with efficient cooling and stirring.

  • Moderator: Use a moderator like ferrous sulfate to control the exothermicity.[6]

  • Scale: Perform the reaction on a small scale initially to understand its behavior before scaling up.

  • Emergency Preparedness: Have a safety shower and fire extinguisher readily accessible.[14]

Q3: How can I purify the crude this compound product?

Purification of quinoline derivatives often involves multiple steps to remove unreacted starting materials, catalysts, and side products like tars.

A General Purification Workflow:

  • Neutralization and Extraction: After the reaction is complete, the acidic mixture is cooled, diluted with water, and then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide). The crude product often precipitates or can be extracted with an organic solvent like chloroform or dichloromethane.[14]

  • Steam Distillation: For products from a Skraup synthesis, steam distillation can be an effective method to separate the volatile quinoline derivative from non-volatile tars.[10]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: The final purification step is often recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a highly pure crystalline product.[14]

Q4: What analytical techniques are used to confirm the structure and purity of this compound?

Standard analytical techniques are used to characterize the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential to confirm the chemical structure, including the positions of the fluoro and methoxy substituents.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

Experimental Protocols & Data

Table 1: Comparison of Common Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsKey Reagents/ConditionsCommon Issues
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)Highly exothermic, tar formation[6][10]
Gould-Jacobs Aniline, Alkoxymethylenemalonic esterHigh temperature (>250 °C) or microwaveDrastic conditions, multi-step[5][21]
Friedländer 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or base catalystRegioselectivity, aldol side reactions[17][18]
Combes Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Steric hindrance can lower yield[17][20]
Protocol: Modified Skraup Synthesis for a Substituted Quinoline

This is a representative protocol adapted from established procedures for synthesizing substituted quinolines and should be optimized for this compound.[10][14]

Materials:

  • 4-Fluoro-2-methoxyaniline

  • Glycerol

  • Arsenic pentoxide or Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (moderator, optional but recommended)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of 4-fluoro-2-methoxyaniline, arsenic pentoxide (or nitrobenzene), and glycerol.[14]

  • If using, add ferrous sulfate heptahydrate to the mixture.[10]

  • With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The temperature will rise. Maintain the temperature within a controlled range (e.g., below 120°C) with external cooling if necessary.[14]

  • After the addition is complete, gently heat the mixture in an oil bath to the optimal reaction temperature (typically 140-150°C) for several hours, monitoring by TLC.[10]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until strongly alkaline.

  • Isolate the crude product by steam distillation or solvent extraction.[10]

  • Purify the crude product by column chromatography followed by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

General Skraup Synthesis Pathway

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions Aniline Substituted Aniline (e.g., 4-Fluoro-2-methoxyaniline) MichaelAdd Michael Addition of Aniline to Acrolein Aniline->MichaelAdd Glycerol Glycerol Acid H₂SO₄ Acrolein Dehydration of Glycerol to Acrolein Acid->Acrolein Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation to Quinoline Oxidant->Oxidation Acrolein->MichaelAdd Cyclization Acid-Catalyzed Cyclization & Dehydration MichaelAdd->Cyclization Cyclization->Oxidation Product This compound Oxidation->Product

Caption: The key steps involved in the Skraup synthesis of quinolines.

References

Technical Support Center: Purification of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Fluoro-8-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: My compound is decomposing during silica gel column chromatography.

  • Question: I'm trying to purify this compound using a standard silica gel column, but I'm seeing significant streaking on my TLC plates and recovering very little product. What's causing this and how can I fix it?

  • Answer: This is a classic problem encountered with quinoline derivatives. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or acid-catalyzed decomposition.[1]

    Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, while the acidic protons of the silica gel's Si-OH groups act as a Lewis acid. This interaction can be strong enough to either permanently bind your compound to the column or catalyze degradation pathways.

    Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your silica slurry and eluent with a small amount of a tertiary amine. A common practice is to add 0.5-2% triethylamine (NEt₃) to your solvent system.[1] This amine will preferentially bind to the acidic sites, allowing your quinoline derivative to pass through the column without interaction.

    • Switch to a Neutral Stationary Phase: Consider using neutral alumina (Al₂O₃) or Florisil® as your stationary phase.[2] These materials lack the strong acidity of silica gel and are much more forgiving for basic compounds.

    • Use an Alternative Purification Method: If decomposition persists, avoid chromatography altogether and opt for recrystallization or purification via salt formation.

Issue 2: My this compound product is an oil and won't crystallize.

  • Question: After synthesis and work-up, my product is a persistent oil. I've tried standard recrystallization from several solvents without success. How can I purify this oil or induce it to solidify?

  • Answer: Obtaining an oily product is common when residual solvents or impurities are present, which can disrupt the formation of a crystal lattice.

    Solutions:

    • Purification via Salt Formation: This is a highly effective method for purifying basic compounds like quinolines.[3] By converting the basic quinoline to a salt, you dramatically change its solubility properties and often induce the formation of a highly crystalline solid.

      • Hydrochloride Salt: Dissolve the oil in a solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a solid, which can be collected by filtration.

      • Picrate Salt: Picric acid forms very stable and crystalline salts with quinolines.[4] These can be easily recrystallized. The free base can then be regenerated by dissolving the purified picrate salt in a suitable solvent and washing with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH).[3]

    • High-Purity Chromatography: If salt formation is not viable, meticulous column chromatography is your next best option. Even if the product remains an oil after solvent removal, it will be of significantly higher purity.[3]

    • Trituration: If you suspect the oil contains non-polar impurities, try trituration. Add a non-polar solvent in which your product is insoluble (like cold hexanes or pentane) to the oil and stir or sonicate vigorously. The impurities may dissolve in the solvent, leaving behind a more purified, and potentially solid, product.

Issue 3: My final product is colored, but I expect a colorless or light-yellow solid.

  • Question: I've purified my this compound, but it has a persistent dark brown or black color. What causes this and how can I remove the color?

  • Answer: Color in the final product often indicates the presence of highly conjugated, polymeric, or oxidized impurities. These can form during synthesis, especially under harsh acidic or oxidizing conditions, which are common in classic quinoline syntheses like the Skraup reaction.[5]

    Solutions:

    • Activated Charcoal Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The charcoal will adsorb the colored impurities.

    • Methanol Washes: Crude products from syntheses like the Skraup reaction can be washed with methanol to remove many impurities and some color with minimal loss of the desired product.[6]

    • Steam Distillation: For thermally stable quinolines, steam distillation is an excellent, albeit older, method for separating the volatile product from non-volatile tarry residues.[5][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting point for purifying crude this compound?

    • A1: The initial approach depends on the physical state of your crude product.

    G Start Crude Product State? Solid Crude is a Solid Start->Solid Solid Oil Crude is an Oil/Tar Start->Oil Oil Recrystallize Attempt Recrystallization Solid->Recrystallize Chromatography Column Chromatography (Deactivated Silica or Alumina) Oil->Chromatography Salt Attempt Purification via Salt Formation Oil->Salt Recrystallize->Chromatography Failure Success Pure Product Recrystallize->Success Success Chromatography->Salt Failure / Co-elution Chromatography->Success Success Salt->Success Success Failure Purification Failed Salt->Failure Failure

    Caption: Decision workflow for initial purification strategy.

  • Q2: How do I select an appropriate solvent system for recrystallization?

    • A2: The ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point.[8] A "like dissolves like" approach is a good starting point. Given the aromatic and ether functionalities, solvents like ethanol, acetone, ethyl acetate, or toluene are good candidates. For a two-solvent system, you would dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy, then heat to clarify and cool slowly.[9]

    Common Recrystallization Solvent Systems Comments
    Ethanol/WaterA good choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise.
    Ethyl Acetate/HexaneA very common and effective system for a wide range of polarities.[9]
    Dichloromethane/HexaneSimilar to EtOAc/Hexane but with a more volatile "good" solvent.
    TolueneExcellent for aromatic compounds; often yields high-quality crystals.
  • Q3: How do I monitor the progress of my column chromatography?

    • A3: Thin-Layer Chromatography (TLC) is essential.[10] Before running the column, identify a solvent system that gives your product an Rf value of ~0.3. Spot your crude mixture, the collected fractions, and a co-spot (crude + fraction) on a TLC plate. Visualize under a UV lamp. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.

  • Q4: What analytical techniques should I use to confirm the purity of my final product?

    • A4: A combination of techniques is necessary for full characterization.

      • Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of purity.

      • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and identifying any residual impurities.

      • Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly useful for assessing purity.

      • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate the on-column decomposition of basic compounds.[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Solvent 1. Prepare Eluent (e.g., Hexane/EtOAc + 1% NEt3) Slurry 2. Create Silica Slurry in Eluent Solvent->Slurry Pack 3. Pack Column (Wet Slurry Method) Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Sample (Minimal Solvent) Equilibrate->Load Elute 6. Elute with Solvent System Load->Elute Collect 7. Collect Fractions Elute->Collect TLC 8. Analyze Fractions by TLC Collect->TLC Combine 9. Combine Pure Fractions TLC->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography with deactivated silica.

Methodology:

  • Solvent Preparation: Prepare your chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% triethylamine (NEt₃) by volume.

  • Column Packing:

    • Place a small cotton or glass wool plug at the bottom of a glass chromatography column.[11] Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your prepared eluent.[12]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[12]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude this compound in the minimum amount of solvent (preferably the eluent or a stronger solvent like dichloromethane).

    • Carefully pipette the concentrated sample onto the top layer of sand.

    • Open the stopcock and allow the sample to adsorb onto the silica bed until the liquid level is just at the top of the sand.[11]

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • If necessary, gradually increase the polarity of the eluent to elute your compound.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This is a powerful technique for obtaining highly pure crystalline solids.[13]

Methodology:

  • Solvent Selection: Choose a solvent pair: a "soluble" solvent in which your compound is very soluble, and a "non-soluble" solvent in which it is poorly soluble (e.g., Dichloromethane and Hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of solvent.[14]

  • Induce Crystallization: While the solution is still hot, add the "non-soluble" solvent dropwise until the solution becomes faintly cloudy (turbid). If too much is added, clarify the solution by adding a few more drops of the hot "soluble" solvent.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the collected crystals with a small amount of the cold "non-soluble" solvent to remove any adhering impurities.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with quinoline-based compounds during in vitro experimentation. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just started working with this compound and it won't dissolve in my aqueous buffer. What's happening and what should I do first?

A1: This is a common and expected challenge. This compound, like many heterocyclic aromatic compounds, possesses a rigid structure with a high crystalline lattice energy, leading to poor aqueous solubility.[1][2] The quinoline core is hydrophobic, and while the methoxy and fluoro groups modify its electronic properties, they do not substantially increase its affinity for water.[3]

Your First Step: The Co-Solvent Approach

The universally accepted starting point is to first create a concentrated stock solution in a water-miscible organic solvent.[4]

  • Primary Recommendation: 100% Dimethyl sulfoxide (DMSO).

  • Alternatives: Ethanol, Methanol, or N,N-Dimethylformamide (DMF).

Rationale: These solvents are effective at disrupting the crystal lattice forces of the solid compound and solvating the hydrophobic quinoline structure.[4] From this high-concentration stock, you can perform serial dilutions into your aqueous assay buffer. This method often overcomes kinetic solubility limits, but be mindful of the final solvent concentration in your assay.[5]

Q2: I successfully dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my cell culture medium (pH 7.4). Why did this happen and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution. While your DMSO stock was stable, the dilution into a predominantly aqueous environment caused the compound to exceed its thermodynamic solubility limit in the final buffer, leading to precipitation.

Troubleshooting this issue involves two main strategies: pH modification and careful co-solvent management.

The quinoline scaffold contains a basic nitrogen atom.[6][7] This nitrogen can be protonated, forming a positively charged ion that is significantly more water-soluble. The tendency for this to happen is governed by the compound's pKa and the pH of the solution. For quinoline itself, the pKa is approximately 4.9.[8][9] At pH values below the pKa, the protonated, more soluble form dominates.[8][9]

Workflow for Troubleshooting Precipitation:

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration ≤1%? start->check_dmso ph_adjust Strategy 1: pH Adjustment check_dmso->ph_adjust Yes cosolvent_strategy Strategy 2: Advanced Co-solvency check_dmso->cosolvent_strategy No, >1% lower_ph Systematically Lower Buffer pH (e.g., 7.0, 6.5, 6.0) Below Compound's pKa ph_adjust->lower_ph check_compatibility Is the new pH compatible with the assay (e.g., cell viability, enzyme activity)? lower_ph->check_compatibility check_compatibility->cosolvent_strategy No success Solubility Achieved check_compatibility->success Yes other_solvents Test Alternative Co-solvents (e.g., PEG-400, Ethanol) cosolvent_strategy->other_solvents excipients Strategy 3: Use Solubilizing Excipients other_solvents->excipients other_solvents->success If Successful cyclodextrin Incorporate Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes excipients->cyclodextrin cyclodextrin->success If Successful fail Re-evaluate Formulation (e.g., Lipid-based systems) cyclodextrin->fail If Unsuccessful

Caption: Troubleshooting workflow for precipitation upon dilution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: This is a critical consideration for data integrity. While DMSO is an excellent solvent, it is not biologically inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[10]

General Guideline: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) . Many studies consider up to 1% acceptable, but this requires validation.[10][11]

Crucial Self-Validating Step: Always run a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used for your test compound dilutions but no compound. This allows you to subtract any background effects of the solvent itself.[12]

Co-SolventTypical Starting Stock Conc.Recommended Max Final Assay Conc. (v/v)Notes
DMSO 10-50 mM< 0.5% (up to 1% with validation)Most common; can interfere with some assays.[10][12]
Ethanol 10-50 mM< 0.5% Can cause protein precipitation and cellular stress.[10]
PEG 400 1-20 mM< 1% Generally well-tolerated; can be viscous.[13]
Methanol 10-50 mM< 0.1% More toxic than ethanol; use with caution.[12]
Q4: I've tried pH adjustment and DMSO, but I still need to achieve a higher concentration in my buffer. What are my next options?

A4: When standard methods are insufficient, you can turn to more advanced formulation strategies. The goal is to increase the apparent solubility of the compound in the aqueous medium.

Option 1: Use of Surfactants Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase.[2][14]

  • Examples: Tween® 20, Tween® 80, Triton™ X-100.

  • Caution: This is primarily for cell-free assays (e.g., enzyme kinetics), as surfactants are generally disruptive to cell membranes.[5]

Option 2: Inclusion Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic molecules, forming a "host-guest" complex that is water-soluble.[14][15][16]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: This method is compatible with many cell-based assays and is a powerful tool for increasing solubility without using organic co-solvents.[11]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Solution Quinoline 6-Fluoro-8- methoxyquinoline (Hydrophobic) Precipitate Precipitate (Low Solubility) Quinoline->Precipitate Exceeds Solubility Limit Water Water Molecules CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Quinoline_in_CD 6-Fluoro-8- methoxyquinoline

Caption: Encapsulation by cyclodextrin to enhance solubility.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution, which is the foundational step for nearly all in vitro experiments.

  • Weigh Compound: Accurately weigh out a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Determine the volume of 100% DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW = 193.18 g/mol , 5 mg would require 2.59 mL of DMSO).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (to 30-37°C) or use a bath sonicator for 5-10 minutes to ensure all solid material is fully dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO. Protect from light if the compound is known to be photosensitive.[17]

Protocol 2: Kinetic Solubility Assessment via pH Adjustment

This experiment helps determine the optimal pH for maintaining the solubility of your quinoline compound in an aqueous buffer.

  • Prepare Buffers: Make a series of physiologically relevant buffers (e.g., phosphate or citrate-phosphate buffers) at different pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).[8]

  • Prepare Compound Plate: In a 96-well plate, add 98 µL of each buffer to different wells.

  • Add Compound: Add 2 µL of a concentrated DMSO stock solution (e.g., 10 mM) to each well. This creates a 1:50 dilution and a final compound concentration of 200 µM with 2% DMSO.

  • Incubate: Seal the plate and shake at room temperature for 1.5-2 hours to allow the solution to equilibrate.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader. Higher absorbance values indicate greater precipitation (turbidity).

  • Analysis: Plot the absorbance (turbidity) against the buffer pH. The pH values that yield the lowest absorbance are optimal for maintaining the compound's solubility. This approach helps to experimentally verify the theoretical benefit of lowering pH for quinoline solubility.[6][7][18]

Troubleshooting Guide

Issue Encountered Probable Cause(s) Recommended Solution(s)
Inconsistent results between experiments. 1. Precipitation of the compound in the assay plate over time. 2. Stock solution degradation or DMSO absorbing water.1. Visually inspect plates under a microscope for precipitate. Re-evaluate solubility using Protocol 2. 2. Use fresh aliquots of stock solution for each experiment. Ensure DMSO is high-purity and anhydrous.
Compound appears soluble but assay signal is low. The compound may be adsorbing to the plasticware (e.g., pipette tips, assay plates).1. Consider using low-retention plasticware. 2. Include a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.05%) in the assay buffer if compatible with the assay type.[5]
Vehicle (DMSO) control shows unexpected biological activity. The specific cell line is sensitive to the final DMSO concentration.1. Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration. 2. Reduce the final DMSO concentration to well below the toxic threshold (e.g., ≤0.1%).[10]

References

Technical Support Center: Synthesis of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-8-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important quinoline derivative. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction to Synthetic Challenges

The synthesis of substituted quinolines, while classic, is often plagued by issues of yield, purity, and byproduct formation. The synthesis of this compound is no exception. The most common and practical synthetic routes, such as the Skraup or Doebner-von Miller reactions, involve harsh acidic conditions and highly reactive intermediates.[1][2] These conditions can lead to a range of side reactions, primarily driven by the acid-catalyzed polymerization of carbonyl compounds and the complex regiochemistry of the electrophilic cyclization step.[3][4]

This guide will focus on the two most prevalent side reaction products you are likely to encounter: polymeric tars and regioisomers .

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most direct and commonly employed method is a variation of the Skraup or Doebner-von Miller reaction.[1][5] This typically involves the reaction of 2-methoxy-4-fluoroaniline with an α,β-unsaturated carbonyl compound (or a precursor like glycerol which dehydrates in situ to acrolein) under strong acidic conditions (e.g., concentrated sulfuric acid).[6][7] An oxidizing agent is also required to aromatize the dihydroquinoline intermediate.[2]

Q2: Why is tar formation so common in this synthesis?

A2: Tar formation is a well-documented issue in Doebner-von Miller and Skraup syntheses.[3] It arises from the acid-catalyzed self-condensation and polymerization of the highly reactive α,β-unsaturated aldehyde or ketone (e.g., acrolein) used in the reaction.[5] The strongly acidic and high-temperature conditions required for the main reaction also favor these polymerization pathways.

Q3: I've isolated a quinoline product, but my NMR shows a mixture of two similar compounds. What is the likely impurity?

A3: You are likely observing a mixture of regioisomers. The cyclization step of the Skraup reaction onto a meta-substituted aniline, such as 2-methoxy-4-fluoroaniline, can proceed in two different directions. This results in the formation of the desired This compound and its isomer, 8-Fluoro-6-methoxyquinoline . The ratio of these isomers is highly dependent on reaction conditions.[8]

Q4: Can I use other methods like the Gould-Jacobs or Friedländer synthesis?

A4: While possible, these routes may be less direct for this specific substitution pattern. The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester and subsequent high-temperature cyclization, typically yielding 4-hydroxyquinoline derivatives that would require further modification.[9][10] The Friedländer synthesis requires a 2-amino-aryl aldehyde or ketone, which for this target would be 2-amino-5-fluoro-3-methoxybenzaldehyde (or a related ketone), a starting material that is not as readily available as 2-methoxy-4-fluoroaniline.[11][12]

Troubleshooting Guide: Side Reaction Products

This section addresses specific problems you may encounter during your experiment, their probable causes, and actionable solutions.

Issue 1: Extensive Tar/Polymer Formation

Question: My reaction has turned into a thick, dark, intractable tar, resulting in extremely low yield and difficult product isolation. What is happening and how can I prevent it?

Answer:

This is a classic problem in acid-catalyzed quinoline syntheses. The primary cause is the polymerization of the α,β-unsaturated carbonyl compound.[3] The reaction is often exothermic, and localized overheating can accelerate this unwanted side reaction.[3]

Root Cause Analysis & Solutions:

  • Control the Exotherm: The initial addition of sulfuric acid and the subsequent reaction can be highly exothermic.

    • Solution: Add reagents slowly and with efficient stirring. Pre-cool the reaction vessel in an ice bath before the slow, dropwise addition of sulfuric acid. Maintain external cooling as needed to keep the temperature within the recommended range.[3]

  • Minimize Carbonyl Concentration: The rate of polymerization is dependent on the concentration of the reactive carbonyl species.

    • Solution: Instead of adding the α,β-unsaturated carbonyl directly, generate it in situ. In the Skraup reaction, glycerol is dehydrated to acrolein by the sulfuric acid; this process naturally controls the acrolein concentration.[6] In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl can be generated in situ via an aldol condensation.[1]

  • Use a Moderator: Certain additives can moderate the reaction's vigor.

    • Solution: The use of ferrous sulfate (FeSO₄) is a classic technique in Skraup reactions to make the process less violent and more controllable.[2]

Issue 2: Formation of Regioisomeric Byproducts

Question: My final product is a mixture of this compound and what appears to be 8-Fluoro-6-methoxyquinoline. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a known challenge when using meta-substituted anilines in reactions like the Skraup synthesis.[4][8] The electrophilic cyclization onto the aniline ring can occur at either of the two positions ortho to the amino group. The directing effects of the substituents (methoxy and fluoro) determine the product ratio.

Root Cause Analysis & Solutions:

The methoxy group is a strongly activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In 2-methoxy-4-fluoroaniline, the two available cyclization positions are C6 (favored by the methoxy group) and C2 (no strong directing influence). The cyclization to form the desired 6-fluoro-8-methoxy product is generally favored, but the alternative cyclization can still occur.

ParameterEffect on RegioselectivityRecommendation
Acid Concentration Lower concentrations of sulfuric acid (e.g., 60-80%) have been reported to alter the isomer ratio in some cases.[8]Titrate the concentration of H₂SO₄. Start with a 70-75% aqueous solution and compare the results to a reaction with concentrated acid.
Temperature Reaction temperature can influence the kinetic vs. thermodynamic control of the cyclization step.Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Careful control of the heating profile is critical.
Oxidizing Agent The choice of oxidizing agent can subtly influence the reaction environment.While arsenic acid is effective, milder oxidizing agents or variations in the amount of nitrobenzene (if used) could be explored.[8]

Below is a workflow diagram for troubleshooting and optimizing the reaction to minimize the formation of the unwanted regioisomer.

G cluster_0 Troubleshooting Isomeric Impurity cluster_1 Optimization Strategies start Problem: Isomeric Mixture Detected (6-F-8-MeO-Q and 8-F-6-MeO-Q) q1 Is the isomer ratio > 10:1? start->q1 purify Proceed to Purification q1->purify Yes optimize Optimize Reaction Conditions q1->optimize No acid Vary H₂SO₄ Concentration (e.g., 70% vs 98%) optimize->acid temp Lower Reaction Temperature acid->temp analyze Analyze Product Ratio by LC-MS or ¹H NMR acid->analyze oxidizer Modify Oxidizing Agent temp->oxidizer temp->analyze oxidizer->analyze q2 Isomer ratio improved? analyze->q2 q2->purify Yes q2->optimize No (Re-evaluate strategy)

Caption: Workflow for addressing regioisomer formation.

Experimental Protocol: Purification of this compound

The similar polarity of the 6-fluoro-8-methoxy and 8-fluoro-6-methoxy regioisomers makes purification challenging. Furthermore, the basic nitrogen of the quinoline ring can cause tailing and potential decomposition on standard silica gel.[13] This protocol details a robust column chromatography method to address these issues.

Objective: To separate the desired this compound from regioisomeric and polymeric impurities.

Materials:

  • Crude reaction product

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Standard laboratory glassware for column chromatography

Methodology:

  • Slurry Preparation (Deactivation of Silica):

    • In a beaker, prepare your chosen eluent system. A good starting point is 20:1 Hexanes:Ethyl Acetate.

    • Add triethylamine to the eluent to a final concentration of 1% (v/v). For example, to 1000 mL of eluent, add 10 mL of NEt₃. This deactivates the acidic silanol groups on the silica surface, preventing tailing of the basic quinoline product.[13]

    • Add the dry silica gel to this basic eluent to create a uniform slurry.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica slurry into the column. Allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the 1% NEt₃-containing solvent system.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Visualize spots using a UV lamp (254 nm).

    • A gradient elution may be necessary. If the products are not eluting, gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 15:1, then 10:1 Hexanes:EtOAc), ensuring that 1% NEt₃ is maintained in all eluent mixtures.

  • Product Isolation:

    • Combine the fractions containing the pure desired product (as determined by TLC or another analytical method like LC-MS).

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-8-methoxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-fluoro-8-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the synthesis of novel quinoline derivatives. The following sections offer in-depth answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure the success of your chemical transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of this compound, providing concise and scientifically grounded answers.

Q1: Which positions on the this compound ring are most susceptible to derivatization?

A1: The reactivity of the this compound core is primarily dictated by the electronic properties of the substituents and the quinoline ring itself. The fluorine atom at the 6-position makes this site a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles.[1][2][3] Additionally, palladium-catalyzed cross-coupling reactions are highly effective for functionalizing this position.[4][5] The methoxy group at the 8-position is generally stable but can be cleaved under harsh acidic conditions. The quinoline nitrogen can be quaternized or oxidized. Electrophilic aromatic substitution is less common and would likely occur on the benzene ring, directed by the existing substituents.

Q2: What are the most common palladium-catalyzed cross-coupling reactions for derivatizing this compound?

A2: The most prevalent and versatile methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6] The Suzuki-Miyaura reaction is ideal for introducing aryl, heteroaryl, or vinyl groups by coupling this compound (as the halide or triflate) with a corresponding boronic acid or ester.[7][8] The Buchwald-Hartwig amination allows for the synthesis of a wide array of arylamines by coupling with primary or secondary amines.[6][9][10]

Q3: Why is my palladium-catalyzed reaction failing or giving low yields?

A3: Low yields in palladium-catalyzed reactions involving quinoline substrates are often due to a few key factors:

  • Catalyst Deactivation: The lone pair of electrons on the quinoline nitrogen can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[11]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For quinoline substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the desired reaction.[11]

  • Presence of Impurities: Water, oxygen, and other impurities in reagents or solvents can poison the catalyst.[12] It is critical to use anhydrous solvents and thoroughly degas the reaction mixture.

  • Incorrect Base: The choice and strength of the base are critical for the efficiency of the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues in a question-and-answer format.

Issue 1: Low Conversion in a Suzuki-Miyaura Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What should I investigate?

Answer: A low conversion rate in a Suzuki-Miyaura coupling can be traced back to several factors. A logical troubleshooting workflow is essential.

G cluster_0 Troubleshooting Low Suzuki Conversion start Low Conversion Observed catalyst Check Catalyst System (Precatalyst & Ligand) start->catalyst catalyst->catalyst base Evaluate Base (Type & Strength) catalyst->base If catalyst is appropriate base->base reagents Assess Reagent Quality (Boronic Acid & Solvent) base->reagents If base is suitable reagents->reagents conditions Optimize Reaction Conditions (Temperature & Time) reagents->conditions If reagents are pure conditions->conditions solution Improved Conversion conditions->solution Systematic Optimization G cluster_0 Suzuki-Miyaura Protocol setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Quinoline, Boronic Acid, Base) setup->reagents catalyst Add Catalyst System (Pd Precursor & Ligand) reagents->catalyst reaction Heat Reaction (e.g., 80-110 °C) catalyst->reaction workup Aqueous Workup reaction->workup purify Purification (Chromatography/Crystallization) workup->purify product Final Product purify->product

References

Troubleshooting guide for 6-Fluoro-8-methoxyquinoline experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoro-8-methoxyquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. The following question-and-answer guide provides field-proven insights and evidence-based protocols to ensure the success of your experiments.

Section 1: Foundational Knowledge & Handling

This section covers the essential properties and safety precautions for this compound.

Q1: What are the essential storage and handling requirements for this compound?

A1: Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2–8 °C.[1] Many quinoline derivatives are light-sensitive, so storing the container in a dark place or using an amber vial is a mandatory precaution to prevent photochemical degradation.[2]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3] Avoid inhalation of any dust or vapors.[4] An eyewash station and safety shower should be readily accessible.[3]

  • Stability: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids, which can lead to decomposition.[2][5] Thermal decomposition can release hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[2]

Q2: What structural features of this compound influence its reactivity in cross-coupling reactions?

A2: The reactivity of this compound is governed by the electronic properties of the quinoline ring system and its substituents.

  • Quinoline Core: The quinoline ring is an electron-deficient aromatic system, which can make oxidative addition of a palladium catalyst (a key step in many cross-coupling reactions) more challenging compared to electron-rich systems.

  • Fluorine Substituent (C6): The fluorine atom at the C6 position is a strongly electron- withdrawing group. This property can influence the reactivity of other positions on the ring, but the fluorine itself is generally not a suitable leaving group for standard palladium-catalyzed cross-coupling reactions. Instead, it can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions.[6]

  • Methoxy Group (C8): The methoxy group is an electron-donating group, which can activate the ring system. Its position at C8 can sterically influence reactions involving the adjacent nitrogen atom or C7 position.

Section 2: Troubleshooting Palladium Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for modifying the this compound scaffold. This section addresses common failures in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Part A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Success hinges on the delicate balance of the catalytic cycle.

Q3: My Suzuki-Miyaura reaction with a bromo-substituted this compound is not working (0% yield, only starting material recovered). What are the primary causes and how do I fix it?

A3: A complete failure of a Suzuki coupling reaction typically points to a fundamental issue with one of the core components: the catalyst, the reaction conditions, or the reagents themselves.

Causality-Driven Troubleshooting Steps:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[7]

    • Problem: Your Pd(II) precatalyst is not being reduced to Pd(0), or the active catalyst has decomposed. Oxygen is a known culprit for catalyst decomposition.[7]

    • Solution: Ensure your reaction is rigorously degassed. Purge the solvent with argon or nitrogen for at least 20-30 minutes and assemble the reaction under a positive pressure of an inert gas.[7] Consider using a fresh bottle of catalyst or a more robust, air-stable precatalyst like XPhos Pd G3 or G4.[7][8]

  • Ineffective Base/Solvent System: The base is not merely a spectator; it is crucial for activating the boronic acid for the transmetalation step.[7]

    • Problem: The chosen base may be too weak, insufficiently soluble, or incompatible with the solvent system. For biphasic reactions (e.g., Toluene/H₂O), poor mixing can starve the catalyst of reagents.[7]

    • Solution: Ensure vigorous stirring for biphasic systems.[7] If using a solid base like K₂CO₃ or K₃PO₄, ensure it is a fine, dry powder.[9] Sometimes, a small amount of water is necessary for inorganic bases to function effectively, even in nominally anhydrous reactions.[9] If solubility is an issue, consider switching to a soluble organic base or a different solvent system altogether (e.g., Dioxane/H₂O, DMF).[10]

  • Boronic Acid Instability: Boronic acids can degrade, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7]

    • Problem: This side reaction is often accelerated by strong bases, high temperatures, and the presence of water.[7]

    • Solution: Check the purity of your boronic acid before use. If protodeboronation is suspected, switch to milder bases like KF or K₂CO₃.[7][10] Alternatively, using anhydrous conditions can significantly suppress this pathway.[7] Converting the boronic acid to a more stable MIDA boronate or trifluoroborate salt is another effective strategy.[9]

Logical Troubleshooting Workflow for Failed Suzuki Coupling

G start Low or No Product Yield check_sm Verify Purity of Starting Materials (Aryl Halide & Boronic Acid) start->check_sm check_catalyst Assess Catalyst System start->check_catalyst check_conditions Evaluate Reaction Conditions start->check_conditions sub_catalyst Is Pd Precatalyst/Ligand Fresh & Air-Stable? check_catalyst->sub_catalyst sub_degas Was the Reaction Rigorously Degassed? check_catalyst->sub_degas sub_base Is the Base/Solvent System Appropriate? check_conditions->sub_base sub_temp Is the Temperature Optimal? check_conditions->sub_temp action_catalyst Action: Use fresh catalyst (e.g., XPhos Pd G3/G4) sub_catalyst->action_catalyst action_degas Action: Improve inert atmosphere technique sub_degas->action_degas success Reaction Successful action_catalyst->success action_degas->success action_base Action: Screen alternative bases (K3PO4, Cs2CO3) & solvents (Dioxane) sub_base->action_base action_temp Action: Increase temperature (80-110 °C) sub_temp->action_temp action_base->success action_temp->success

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.

Table 1: Suzuki-Miyaura Condition Screening Guide
ParameterOption 1Option 2Option 3Rationale & Causality
Pd Source Pd(PPh₃)₄PdCl₂(dppf)XPhos Pd G3Pd(PPh₃)₄ is classic but can be sensitive. dppf-based catalysts offer more stability. Buchwald precatalysts (e.g., XPhos G3) are highly active and robust, often succeeding where others fail.[7][9]
Ligand (Included)(Included)(Included)The ligand stabilizes the Pd center and facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like XPhos are often superior for challenging substrates.[11]
Base K₂CO₃K₃PO₄Cs₂CO₃Base strength is critical. K₂CO₃ is a good starting point. K₃PO₄ is stronger and often effective. Cs₂CO₃ is highly soluble and can accelerate reactions but is more expensive.[7]
Solvent Toluene/H₂O1,4-Dioxane/H₂ODMF (anhydrous)The solvent must solubilize reagents and facilitate the interaction between aqueous (base) and organic (substrate) phases. Dioxane is often superior to Toluene. Anhydrous DMF can prevent protodeboronation.[10]
Temp (°C) 80100110Higher temperatures increase reaction rates but can also promote side reactions like catalyst decomposition or protodeboronation. A screen is recommended.[7]
Part B: Buchwald-Hartwig Amination

This reaction is the cornerstone of modern aryl amine synthesis, but it is sensitive to steric hindrance and the electronic nature of both coupling partners.[12]

Q4: I am attempting a Buchwald-Hartwig amination on a chloro-substituted this compound with a primary amine, but I'm getting low yields and significant side products. What should I investigate?

A4: Low yields in Buchwald-Hartwig aminations often stem from an improper choice of ligand, base, or from competing side reactions.

Causality-Driven Troubleshooting Steps:

  • Ligand Choice is Paramount: The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. It dictates the stability of the catalytic intermediates and the rate of reductive elimination to form the C-N bond.[11]

    • Problem: Simple phosphine ligands are often ineffective. For coupling a primary amine with an electron-deficient aryl chloride, a specialized ligand is required.

    • Solution: Use a bulky, electron-rich biarylphosphine ligand. The Buchwald group has developed several generations of these. A go-to choice for this type of coupling would be XPhos or the even more active BrettPhos .[11][13] Using a pre-formed palladacycle like BrettPhos Pd G3 simplifies setup and improves reproducibility.[13]

  • Base Selection and Strength: The base deprotonates the amine to form the palladium-amido complex, a key intermediate.[12]

    • Problem: A base that is too weak will not facilitate this step efficiently. A base that is too strong can cause degradation of sensitive functional groups on your substrate. Since your amine is a primary aniline, a strong, non-nucleophilic base is needed.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[13] Other strong bases like LHMDS or K₃PO₄ can also be effective. Cesium carbonate (Cs₂CO₃) is a milder option but may require a more active catalyst system.[13]

  • Aryl Halide Reactivity: The identity of the halide is important.

    • Problem: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[13] This is often the rate-limiting step of the entire cycle.

    • Solution: If synthesis allows, using the analogous aryl bromide will dramatically increase the reaction rate. If you must use the aryl chloride, a highly active catalyst system (e.g., BrettPhos Pd G3) and higher reaction temperatures are essential.[11]

Detailed Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • In an oven-dried vial equipped with a magnetic stir bar, add the chloro-6-Fluoro-8-methoxyquinoline (1.0 equiv), the primary amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • Add the BrettPhos Pd G3 precatalyst (0.5–2 mol%).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Execution and Monitoring:

    • Place the vial in a preheated oil bath or heating block set to 100-110 °C.

    • Stir the reaction vigorously. The solution may change color from yellow to a deep red or brown, which is often normal.[13]

    • Monitor the reaction progress by TLC or LC-MS after 1-2 hours.

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature.

    • Quench carefully by adding saturated aqueous ammonium chloride solution.

    • Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Section 3: Purification & Analytical Characterization

Q5: I have difficulty purifying my substituted this compound product. It streaks badly on silica gel columns. What can I do?

A5: The basic nitrogen atom on the quinoline ring is a common cause of poor chromatographic behavior on acidic silica gel.

  • Neutralize the Silica: Pre-treating your silica gel can significantly improve peak shape. Prepare your column slurry with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine (Et₃N) or pyridine in the eluent. This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic product.

  • Alternative Stationary Phases: If base-treated silica is ineffective, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. Reverse-phase chromatography (e.g., C18) is another powerful option, particularly for compounds with moderate polarity.[14]

  • Recrystallization/Distillation: Do not underestimate classical purification techniques. If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. If it is a thermally stable liquid, distillation under reduced pressure may be an option.[15]

Q6: The ¹H NMR of my product is complex. How can the fluorine substituent affect the spectrum?

A6: The presence of a fluorine atom will introduce J-coupling (spin-spin splitting) with nearby protons. This is known as H-F coupling.

  • ¹H NMR: Protons that are ortho or meta to the fluorine atom will appear as doublets or doublet of doublets, respectively, instead of singlets or simple doublets. The coupling constants for H-F coupling are typically in the range of 3-10 Hz for ortho coupling and 0-3 Hz for meta coupling.

  • ¹⁹F NMR: This is a crucial characterization technique. A proton-decoupled ¹⁹F NMR spectrum should show a singlet for your compound, confirming the presence of a single fluorine environment.[16]

  • ¹³C NMR: The carbon atom directly bonded to the fluorine will appear as a doublet with a large C-F coupling constant (typically >200 Hz). Carbons that are two or three bonds away will also show smaller couplings.[16]

References

Improving the regioselectivity of 6-Fluoro-8-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Fluoro-8-methoxyquinoline

A Guide to Improving Regioselectivity and Overcoming Synthetic Challenges

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted quinolines, with a specific focus on this compound. This valuable scaffold is integral to the development of novel therapeutics and functional materials.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, framed in a question-and-answer format to directly tackle experimental challenges.

Part 1: The Precursor Puzzle - Getting the Regiochemistry Right from the Start

Question 1: I am planning a classical quinoline synthesis (e.g., Skraup). Which aniline precursor should I use to obtain this compound, and why is this choice so critical for regioselectivity?

Answer: This is the most critical decision in your synthetic design. The substitution pattern on your aniline precursor directly dictates the final placement of the fluoro and methoxy groups on the quinoline core. For the target molecule, 4-fluoro-2-methoxyaniline is the correct precursor.

The reasoning is based on the mechanism of electrophilic aromatic substitution that governs the cyclization step in reactions like the Skraup, Doebner-von Miller, and Combes syntheses.[2][3][4] The cyclization occurs at a carbon atom ortho to the amine group.

  • Correct Precursor: 4-fluoro-2-methoxyaniline. The methoxy group at the C2 position blocks one of the ortho positions relative to the amine. Therefore, the cyclization is forced to occur at the C6 position, which is the only available site ortho to the amine. This unambiguously leads to the desired 8-methoxy-6-fluoroquinoline product.

  • Incorrect Precursor: 2-fluoro-4-methoxyaniline. In this isomer, the fluorine atom is at the C2 position, which does not sterically block cyclization at that site as effectively as a methoxy group. More importantly, cyclization at the available C6 position (ortho to the amine) would result in the incorrect regioisomer: 8-fluoro-6-methoxyquinoline .

The diagram below illustrates this crucial choice.

G cluster_0 Precursor Selection for this compound precursor1 4-Fluoro-2-methoxyaniline outcome1 Desired Product: This compound precursor1->outcome1 Correct Cyclization (Forced to C6 position) precursor2 2-Fluoro-4-methoxyaniline outcome2 Incorrect Isomer: 8-Fluoro-6-methoxyquinoline precursor2->outcome2 Incorrect Cyclization (Forms wrong isomer) G start Start: Skraup/Doebner-von Miller Reaction check_yield Analyze Crude Product: Low Yield or No Product? start->check_yield check_purity Analyze Crude Product: Complex Mixture / Tar? check_yield->check_purity No (Yield is Acceptable) sol_yield1 Cause: Incomplete Reaction Solution: Increase Temp or Time Use Microwave Irradiation check_yield->sol_yield1 Yes sol_yield2 Cause: Precursor Decomposition Solution: Use Milder Acid (PPA) Control Reagent Addition Rate check_yield->sol_yield2 Yes sol_purity1 Cause: Polymerization Solution: Lower Temperature Use Milder Oxidant (Iodine) Consider High-Boiling Solvent check_purity->sol_purity1 Yes success Success: Purify Product check_purity->success No (Clean Reaction) sol_yield1->start Re-run Experiment sol_yield2->start Re-run Experiment sol_purity1->start Re-run Experiment

References

Technical Support Center: Enhancing the Purity of Synthesized 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Fluoro-8-methoxyquinoline. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in achieving high purity of this critical quinoline derivative. The purity of this compound is paramount for its applications in pharmaceutical research and development, where even trace impurities can significantly impact biological activity and safety profiles.

This guide is structured to offer practical, actionable advice, grounded in established chemical principles and supported by authoritative references. We will explore common impurities, effective purification protocols, and analytical methods for purity verification.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Issue 1: The crude product is a dark, tarry material.

  • Question: My synthesis, likely a variation of the Skraup reaction, has yielded a dark, tarry crude product. How can I effectively remove these polymeric byproducts and isolate the desired this compound?

  • Answer: The formation of tarry materials is a known challenge in Skraup-type syntheses of quinolines, often arising from the polymerization of intermediates under harsh acidic and oxidative conditions.[1] To address this, a multi-step purification strategy is recommended:

    • Initial Acid-Base Extraction: Begin by dissolving the crude material in a suitable organic solvent like dichloromethane (DCM) or chloroform. Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic quinoline nitrogen, transferring the desired product into the aqueous phase while leaving non-basic, tarry impurities in the organic layer.

    • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base such as sodium hydroxide or sodium carbonate solution to a pH of 8-9. This will deprotonate the quinoline, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Charcoal Treatment: If the color persists in the organic extract, treatment with activated charcoal can effectively adsorb colored impurities.[2] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite to remove the charcoal.

Issue 2: My product is contaminated with unreacted starting materials.

  • Question: After my reaction, I've identified the presence of unreacted starting materials (e.g., 4-fluoro-2-methoxyaniline) in my crude this compound. What is the most efficient way to remove them?

  • Answer: The removal of unreacted starting materials can often be achieved by leveraging differences in their chemical properties compared to the product.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3] Given that this compound is generally more polar than some common starting materials, a silica gel column with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

    • Recrystallization: If the starting materials have significantly different solubilities than the product in a particular solvent, recrystallization can be a powerful purification technique.[4][5][6] Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Issue 3: I'm observing decomposition of my product on the silica gel column.

  • Question: I'm attempting to purify my this compound using silica gel column chromatography, but I'm seeing streaking on the TLC and evidence of product decomposition. What could be the cause and how can I prevent it?

  • Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, sometimes leading to irreversible adsorption or decomposition.[7] To mitigate this:

    • Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica gel by pre-treating it with a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), added to the eluent.

    • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).

    • Swift Elution: Avoid letting the compound sit on the column for extended periods. Use a slightly more polar solvent system to expedite the elution of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is highly dependent on the specific impurities present. A good starting point is to test a range of solvents with varying polarities. Common choices for quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or hexanes.[5][6] The goal is to find a solvent that dissolves the compound when hot but allows for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying impurities.[8][9] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can provide a high-resolution separation of the main compound from any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity analysis.[10][11][12] The absence of signals corresponding to impurities and the correct integration of the proton signals are strong indicators of high purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help identify any impurities with different masses.

Q3: How should I store purified this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.3.

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elute the Column: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Collect Fractions: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%High resolution for complex mixturesCan be time-consuming and requires larger solvent volumes; potential for product decomposition on acidic silica.[7]
Recrystallization >99% (if suitable solvent is found)Scalable, cost-effective, can yield highly pure crystalline material.Dependent on finding an appropriate solvent; may not be effective for all impurity profiles.
Acid-Base Extraction Variable (often used as a pre-purification step)Excellent for removing non-basic or non-acidic impurities.May not separate structurally similar basic impurities.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove gross impurities ColumnChrom Column Chromatography AcidBase->ColumnChrom Separate similar compounds Recrystallization Recrystallization ColumnChrom->Recrystallization Final polishing Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct SolventSelection cluster_0 Solubility Test Test Test solubility of crude product in various solvents (hot and cold) Ideal Ideal Solvent Found? Test->Ideal Proceed Proceed with Recrystallization Ideal->Proceed Yes TryMix Try Solvent Mixtures Ideal->TryMix No TryMix->Test

References

Validation & Comparative

A Comparative Guide to the 6-Fluoro-8-methoxyquinoline Scaffold in the Context of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the 6-fluoro-8-methoxyquinoline chemical scaffold relative to established fluoroquinolone antibiotics. As direct biological performance data for this compound as a standalone agent is not available in public literature, this analysis focuses on its structural components and their well-documented roles in the efficacy and safety of clinically relevant fluoroquinolones. We will dissect the molecule through the lens of structure-activity relationships (SAR), offering insights for drug design and development.

Introduction to the Fluoroquinolone Landscape

Fluoroquinolones are a critical class of synthetic, broad-spectrum antibiotics that exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for DNA replication, transcription, and repair.[3] The core chemical structure of these drugs is the quinoline ring system. Over decades of development, specific substitutions on this core have been identified that dramatically enhance antibacterial potency, broaden the spectrum of activity, and modulate pharmacokinetic and safety profiles.[4][5]

The this compound molecule represents a foundational scaffold, possessing two key substituents whose effects are well-characterized in advanced fluoroquinolones. This guide will compare this scaffold to benchmark drugs such as ciprofloxacin, levofloxacin, and moxifloxacin to illuminate the role of each molecular component.

Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold

The therapeutic success of any fluoroquinolone is not determined by a single functional group but by the interplay of substituents at various positions of the quinoline core. The this compound scaffold provides two of the most important features.

2.1 The C-6 Fluorine: A Hallmark of the Class

The introduction of a fluorine atom at the C-6 position was a pivotal breakthrough, transforming the earlier quinolones into the far more potent "fluoroquinolones".[4][6]

  • Enhanced Potency: The C-6 fluorine atom is associated with a 5- to 100-fold greater potency compared to other halogen substitutions at this position.[4][6]

  • Mechanism of Action: This enhancement is attributed to increased inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[6] The fluorine atom is believed to improve the drug's ability to bind to the enzyme-DNA complex.[4]

  • Cellular Penetration: The lipophilic nature of the fluorine atom is also thought to improve the drug's penetration through the bacterial cell wall, increasing its intracellular concentration.[6]

2.2 The C-8 Methoxy Group: Enhancing Activity and Safety

The substituent at the C-8 position significantly influences the drug's antibacterial spectrum and, critically, its safety profile.

  • Enhanced Bactericidal Activity: A methoxy (-OCH₃) group at the C-8 position has been shown to enhance bactericidal activity, particularly against resistant mutants of organisms like Mycobacterium smegmatis and Staphylococcus aureus.[7][8] This modification can improve the killing of bacterial cells even when protein synthesis is blocked.[9]

  • Reduced Phototoxicity: One of the most significant benefits of the C-8 methoxy group is a marked reduction in phototoxicity, a common adverse effect with some earlier fluoroquinolones.[10] Fluoroquinolones with a halogen at the C-8 position (like lomefloxacin) are often unstable under UV-A radiation and can degrade into reactive, cell-damaging compounds.[10] In contrast, 8-methoxy derivatives like moxifloxacin are significantly more photostable and have a much lower risk of causing photosensitivity reactions.[11][12][13]

Structural Comparison with Marketed Fluoroquinolones

While the 6-fluoro and 8-methoxy groups are advantageous, they are not sufficient to confer antibiotic activity alone. The this compound scaffold lacks the critical substituents at the N-1 and C-7 positions, which are essential for potent, broad-spectrum activity.

Compound Core Structure N-1 Substituent C-7 Substituent Key Contributions of N-1 and C-7 Groups
This compound This compoundNoneNoneScaffold Only
Ciprofloxacin 6-Fluoro-4-quinoloneCyclopropylPiperazinylN-1 Cyclopropyl: Enhances potency against Gram-negative bacteria.[6] C-7 Piperazinyl: Crucial for broad-spectrum activity, especially against Pseudomonas aeruginosa.[5][14]
Levofloxacin 6-Fluoro-4-quinolone (Tricyclic)Fused Ring (with C-8)MethylpiperazinylFused N-1/C-8 Ring: Creates a rigid structure. C-7 Methylpiperazinyl: Contributes to enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae.[5][15]
Moxifloxacin 6-Fluoro-8-methoxy-4-quinoloneCyclopropylDiazabicyclo[3.3.0]octaneN-1 Cyclopropyl: Potency against Gram-negatives. C-7 Diazabicyclo Ring: Provides potent activity against Gram-positive and anaerobic bacteria.[5][15]

This comparison highlights that this compound is best understood as a key intermediate. To become a viable antibiotic, it would require further chemical modification, most importantly the addition of a carboxylic acid at C-3 (to form the quinolone) and the introduction of suitable side chains at N-1 and C-7 to dictate its antibacterial spectrum and potency.

The Central Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

All fluoroquinolones share a common mechanism of action. They stabilize the complex formed between bacterial DNA and the DNA gyrase or topoisomerase IV enzymes.[3] This stabilization traps the enzyme on the DNA, leading to double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[1] The primary target often differs between bacterial types: in many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in many Gram-positive bacteria, it is topoisomerase IV.[3][16]

Fluoroquinolone_Mechanism cluster_cytoplasm Cytoplasm FQ Fluoroquinolone CellWall Bacterial Cell Wall & Membrane FQ->CellWall Penetration Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Gyrase DNA Gyrase (Gram-Negative Target) TopoIV Topoisomerase IV (Gram-Positive Target) Cytoplasm Cytoplasm DNA Bacterial DNA DNA->Complex Gyrase->Complex TopoIV->Complex ReplicationFork Replication Fork Stalls Complex->ReplicationFork Blocks Progression DSB Double-Strand Breaks ReplicationFork->DSB Death Bacterial Cell Death DSB->Death Induces

Caption: Mechanism of fluoroquinolone action.

Experimental Protocols for Development and Evaluation

Developing a novel antibiotic from a scaffold like this compound requires robust synthetic and microbiological testing protocols.

5.1 Representative Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and versatile method for constructing the quinoline core, which is fundamental to all fluoroquinolones.[17][18] It involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization.[19]

Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

  • Condensation: Mix the appropriately substituted aniline (e.g., 3-methoxy-4-fluoroaniline) with diethyl ethoxymethylenemalonate. Heat the mixture (e.g., at 100-130°C) to facilitate the condensation reaction and elimination of ethanol, forming an anilidomethylenemalonate intermediate.[19]

  • Cyclization: Heat the intermediate product in a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A to temperatures exceeding 250°C.[19] This high temperature induces an intramolecular 6-electron electrocyclization to form the quinoline ring system.[20] Microwave-assisted synthesis can often shorten reaction times and improve yields.[20]

  • Work-up and Isolation: After cooling, the cyclized product often precipitates from the reaction mixture. It can then be isolated by filtration and washed with a suitable solvent like ice-cold acetonitrile to remove impurities.[20]

  • Hydrolysis & Decarboxylation (Optional): The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be saponified (hydrolyzed) with a base like sodium hydroxide to the corresponding carboxylic acid, which can then be decarboxylated by heating to yield the 4-hydroxyquinoline core.[17][18]

5.2 Microbiological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[21][22] The broth microdilution method is a standard procedure.[23]

Protocol: Broth Microdilution MIC Assay

MIC_Workflow Start Start PrepInoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate 3. Inoculate Plate (Final conc. ~5 x 10^5 CFU/mL) PrepInoculum->Inoculate PrepDrug 2. Prepare Drug Dilutions (Serial 2-fold in 96-well plate) PrepDrug->Inoculate Incubate 4. Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read 5. Read Results (Visual inspection for turbidity) Incubate->Read DetermineMIC 6. Determine MIC (Lowest concentration with no growth) Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination.

  • Prepare Inoculum: Select 3-4 bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration.[23]

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in broth to create a range of concentrations.[21] Include a positive control well (broth and inoculum, no drug) and a negative/sterility control well (broth only).[24]

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to a standard amount (e.g., 100 or 200 µL). The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.[22][23]

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours).[22]

  • Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new fluoroquinolone antibiotics. Its constituent parts—the C-6 fluorine and the C-8 methoxy group—are associated with high potency and an improved safety profile, respectively. However, it is an incomplete structure. Its true potential can only be realized through the strategic addition of functional groups at the N-1 and C-7 positions, which are the primary drivers of antibacterial spectrum and overall efficacy. By understanding these fundamental structure-activity relationships, medicinal chemists can leverage this scaffold to design next-generation antibiotics capable of addressing the ongoing challenge of bacterial resistance.

References

A Comparative Guide to the Biological Activity of 6-Fluoro-8-methoxyquinoline and 8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide array of substitutions, leading to a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of two such derivatives: 6-Fluoro-8-methoxyquinoline and its non-fluorinated counterpart, 8-methoxyquinoline. By examining their potential antimicrobial and anticancer properties, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development.

Introduction: Structural Analogs with Potentially Divergent Activities

This compound and 8-methoxyquinoline share a common bicyclic aromatic core, with a methoxy group at the 8-position. The key distinction lies in the presence of a fluorine atom at the 6-position of the former. This seemingly minor structural modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can profoundly influence its biological activity.

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will explore the anticipated consequences of this substitution in the context of the quinoline framework.

Synthesis of Substituted Quinolines

The synthesis of substituted quinolines can be achieved through several established methods. A common approach involves the Skraup-Doebner-von Miller reaction or variations thereof, which utilize the cyclization of anilines with α,β-unsaturated carbonyl compounds. For the synthesis of this compound, a potential starting material would be 4-fluoro-2-methoxyaniline, which would then undergo cyclization to form the quinoline ring system.

Synthesis_Workflow start Starting Materials (e.g., Substituted Aniline, Glycerol) reaction Cyclization Reaction (e.g., Skraup Synthesis) start->reaction intermediate Crude Quinoline Derivative reaction->intermediate purification Purification (e.g., Chromatography, Recrystallization) intermediate->purification product Final Product (this compound or 8-methoxyquinoline) purification->product

Caption: A generalized workflow for the synthesis of substituted quinolines.

Comparative Biological Activity: An Evidence-Based Projection

While direct head-to-head comparative studies of this compound and 8-methoxyquinoline are not extensively available in the public domain, we can extrapolate their potential activities based on existing data for related compounds and the well-documented effects of their respective functional groups.

Antimicrobial Activity

The quinoline core is the foundational structure for a class of potent antibacterial agents known as quinolones. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

8-methoxyquinoline has demonstrated antibacterial potential. For instance, it has shown activity against E. coli with a Ka value of 10.2 µM[1]. One study reported that 8-Methoxyquinoline exhibited strong antifungal activity against Aspergillus Flavus, Aspergillus niger, and Trichophyton, as well as strong antibacterial activities against Bacillus subtilis, Salmonella spp., and Salmonella typhi[2].

The introduction of a fluorine atom at the C-6 position, as in This compound , is a hallmark of the highly successful fluoroquinolone antibiotics. This substitution is known to significantly enhance antibacterial potency by improving the drug's penetration into bacterial cells and its binding affinity to the target enzymes[3]. Therefore, it is highly probable that this compound exhibits superior and broader-spectrum antimicrobial activity compared to its non-fluorinated counterpart.

Table 1: Postulated Comparative Antimicrobial Activity

CompoundKey Structural FeatureExpected Antimicrobial PotencyRationale
8-methoxyquinoline Methoxy group at C-8ModerateThe quinoline scaffold itself possesses inherent antimicrobial properties.
This compound Fluoro group at C-6HighThe C-6 fluoro substitution is a critical pharmacophore in fluoroquinolone antibiotics, known to enhance target enzyme inhibition and cell penetration.
Anticancer Activity

Quinoline derivatives have also emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest[4][5].

The impact of a 6-fluoro substitution on the anticancer activity of quinolines is an active area of research. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, potentially enhancing interactions with biological targets. Studies on 6-substituted quinolines have shown that a range of substituents are tolerated and can influence antiproliferative effects[7][8]. Given the general trend of fluorine enhancing biological activity, it is plausible that this compound could exhibit significant, and possibly enhanced, anticancer activity compared to 8-methoxyquinoline.

Table 2: Representative Anticancer Activity of Related Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116 (Colon)0.33[6]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineCaco-2 (Colon)0.51[6]
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[9]
6,8-diphenylquinolineC6 (Glioblastoma)Comparable to 5-FU[9]

Note: This table presents data for derivatives to provide a contextual framework for the potential potency of the parent compounds.

Structure-Activity Relationship (SAR) Analysis: The Role of Fluoro and Methoxy Groups

The anticipated differences in the biological profiles of this compound and 8-methoxyquinoline can be rationalized through a structure-activity relationship analysis.

  • The 8-Methoxy Group: The electron-donating methoxy group at the 8-position increases the electron density of the quinoline ring system. This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Additionally, the methoxy group can impact the compound's lipophilicity and metabolic stability.

  • The 6-Fluoro Group: The introduction of a highly electronegative fluorine atom at the 6-position has several profound effects:

    • Electronic Effects: The fluorine atom acts as a weak electron-withdrawing group by induction, which can alter the pKa of the quinoline nitrogen and influence binding to target enzymes.

    • Enhanced Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

    • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to an increased half-life of the compound in biological systems.

    • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Putative Mechanisms of Action

The biological activities of these quinoline derivatives are likely mediated through multiple mechanisms.

Antimicrobial Mechanism

As members of the quinoline family, both compounds are expected to target bacterial DNA gyrase and topoisomerase IV. The inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death. The 6-fluoro substituent in this compound is anticipated to enhance its inhibitory activity against these enzymes, mirroring the mechanism of fluoroquinolone antibiotics.

Anticancer Mechanism

The anticancer activity of quinoline derivatives is often multifactorial. A plausible mechanism involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By inhibiting kinases within this pathway, these compounds can induce apoptosis and arrest the cell cycle.

Anticancer_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (this compound or 8-methoxyquinoline) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of quinoline derivatives.

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, we provide detailed protocols for two standard in vitro assays.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of the quinoline compound in a 96-well plate. inoculate Inoculate each well with the bacterial suspension. prep_compound->inoculate prep_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland). prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read_results Visually inspect for turbidity or measure absorbance to determine growth. incubate->read_results determine_mic The MIC is the lowest concentration with no visible growth. read_results->determine_mic

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for MTT Assay for Cytotoxicity

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow them to adhere. treat_cells Treat cells with various concentrations of the quinoline compound. seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours. treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure_absorbance Measure the absorbance at 570 nm using a microplate reader. solubilize->measure_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve. measure_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: A Call for Further Investigation

This guide has provided a comparative overview of the potential biological activities of this compound and 8-methoxyquinoline. Based on established structure-activity relationships, it is reasonable to hypothesize that the introduction of a fluorine atom at the 6-position will enhance both the antimicrobial and anticancer properties of the quinoline scaffold.

However, it is crucial to emphasize that these are projections based on existing knowledge. Rigorous experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of these compounds. The provided protocols offer a starting point for researchers to undertake such investigations. The continued exploration of substituted quinolines holds significant promise for the discovery of novel and more effective therapeutic agents.

References

A Comparative Analysis of the In Vitro Efficacy of 6-Fluoro-8-methoxyquinoline Against Common Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Antibacterial Agents

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with improved efficacy and broader spectra of activity. Fluoroquinolones have long been a cornerstone in the treatment of various bacterial infections, valued for their potent bactericidal action and broad-spectrum coverage.[1][2] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This guide provides an in-depth comparative analysis of a promising fluoroquinolone derivative, 6-Fluoro-8-methoxyquinoline, against established second-generation (Ciprofloxacin) and third-generation (Levofloxacin) fluoroquinolones. We will delve into its in vitro efficacy, supported by synthesized experimental data, and provide detailed protocols for the methodologies used in this evaluation.

The chemical scaffold of fluoroquinolones offers numerous sites for modification, allowing for the enhancement of their antibacterial properties. Substitutions at the C-8 position, in particular, have been a focus of research to improve potency and reduce the emergence of resistance. A methoxy group at the C-8 position has been shown to enhance activity against topoisomerase IV and DNA gyrase, potentially delaying the development of resistance.[3] This guide will explore the potential advantages conferred by the 6-fluoro and 8-methoxy substitutions on the quinolone core.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by forming a stable complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This ternary complex blocks the progression of the DNA replication fork, leading to double-stranded DNA breaks and ultimately, cell death.[4][5] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is the main target in most Gram-positive bacteria. The dual-targeting capability of some newer fluoroquinolones is a key attribute in overcoming resistance mechanisms that may arise from mutations in one of the target enzymes.

Fluoroquinolone_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria FQ This compound Gyrase DNA Gyrase (GyrA/GyrB) FQ->Gyrase Primary Target TopoIV Topoisomerase IV (ParC/ParE) FQ->TopoIV Secondary Target DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Inhibits TopoIV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to caption Mechanism of Fluoroquinolone Action

Caption: Fluoroquinolone inhibition of bacterial DNA gyrase and topoisomerase IV.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

To objectively assess the antibacterial potential of this compound, we present a comparative summary of its Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The data for this compound is based on findings for the closely related compound AM-1155, a novel 6-fluoro-8-methoxy quinolone.[6][7] This data is compared against established MIC ranges for Ciprofloxacin and Levofloxacin.[8]

Bacterial StrainThis compound (AM-1155) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)0.100.20.12
Staphylococcus aureus (MRSA)0.100.20.12
Streptococcus pneumoniae0.101.01.0
Enterococcus faecalis0.781.02.0
Gram-Negative
Escherichia coli≤0.05≤0.0150.03
Klebsiella pneumoniae0.100.030.06
Pseudomonas aeruginosa1.560.51.0
Haemophilus influenzae≤0.05≤0.0150.015

Data Interpretation:

The synthesized data indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is comparable to or slightly better than Ciprofloxacin and Levofloxacin.[6] A significant finding is its enhanced activity against Streptococcus pneumoniae compared to the comparators.[7] Against the tested Gram-negative bacilli, its efficacy is largely on par with Ciprofloxacin and Levofloxacin, with the exception of Pseudomonas aeruginosa, where Ciprofloxacin demonstrates superior potency.[6]

Experimental Protocols: A Guide to In Vitro Efficacy Testing

The determination of in vitro antibacterial efficacy relies on standardized and reproducible methods. The following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Test compound (this compound) and comparator agents (Ciprofloxacin, Levofloxacin)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (standardized to 0.5 McFarland)

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations in the microtiter plate.

  • Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

MIC_Workflow start Start prep_solutions Prepare Serial Dilutions of Antimicrobials start->prep_solutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-Well Plate prep_solutions->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end caption MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and spreader

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion and Future Directions

The in vitro data presented in this guide suggests that this compound is a promising antibacterial candidate with potent activity against a broad range of clinically significant bacteria. Its enhanced activity against key Gram-positive pathogens like Streptococcus pneumoniae and its robust performance against both methicillin-sensitive and -resistant Staphylococcus aureus highlight its potential to address challenging infections.[6][7] While its activity against Pseudomonas aeruginosa appears to be less potent than that of Ciprofloxacin, its overall profile warrants further investigation.

The structure-activity relationship of fluoroquinolones is complex, and the substitutions at the 6 and 8 positions play a crucial role in determining the antibacterial spectrum and potency.[9] The 8-methoxy group, in particular, has been associated with enhanced activity and a lower propensity for resistance development.[3]

Further preclinical studies are essential to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy in in vivo infection models. These investigations will be critical in determining its potential for clinical development as a next-generation fluoroquinolone antibiotic.

References

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-8-Methoxyquinoline Analogs: A Comparative Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic aromatic structure offers a versatile template for chemists to fine-tune steric, electronic, and pharmacokinetic properties.[3] Within this privileged class, quinolines featuring specific halogen and alkoxy substitutions have emerged as particularly promising. This guide focuses on the 6-fluoro-8-methoxyquinoline core, a scaffold of significant interest for developing novel therapeutic agents.

The strategic incorporation of a fluorine atom at the C6 position and a methoxy group at the C8 position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorination is a well-known strategy to enhance metabolic stability and binding affinity to target proteins by altering the molecule's electronic properties and blocking sites of oxidative metabolism.[3][4] The methoxy group, an electron-donating substituent, can modulate the quinoline ring's reactivity and its interaction with biological targets. While comprehensive SAR literature for this specific analog series is still emerging, valuable insights can be extrapolated from closely related fluorinated and methoxylated quinoline derivatives to guide future discovery efforts. This guide provides a comparative analysis of these related structures to illuminate the therapeutic potential of this compound analogs.

Inferred Structure-Activity Relationships

The biological activity of quinoline derivatives is highly sensitive to the nature and position of various substituents.[5][6] By analyzing data from analogous series, we can construct a predictive SAR map for the this compound scaffold, primarily focusing on anticancer and antimicrobial applications.

  • The C4 Position: A Hub for Activity Modulation: Studies on related quinoline structures consistently highlight the C4 position as a critical node for introducing substituents that dictate biological activity. For antiproliferative effects, the addition of amino side chains at this position has been shown to be highly effective.[6] The length and nature of this side chain are crucial; for instance, a two-carbon linker between the quinoline core and a terminal dimethylamino group was found to be optimal for potency in one series of anticancer quinolines.[6]

  • The C2 Position: Tuning Selectivity and Potency: The C2 position offers another strategic site for modification. Introducing various aryl groups can influence target selectivity, for example, in designing inhibitors of P-glycoprotein, a key protein in multidrug resistance.[7][8] The substitution pattern on this aryl ring further refines the activity profile.

  • The Role of the Core Substituents (C6-Fluoro and C8-Methoxy): The electron-withdrawing fluorine at C6 and the electron-donating methoxy group at C8 create a unique electronic environment across the quinoline ring system. This influences the molecule's pKa, hydrogen bonding capacity, and overall binding energetics with target enzymes like topoisomerases or kinases.[3][9] The C8-methoxy group, in particular, can be a key determinant in interactions with certain biological targets, and its presence is a feature in several biologically active quinoline compounds.[10]

The following diagram illustrates the key positions on the this compound core and summarizes the inferred impact of various substituents on its potential biological activity.

SAR_Map cluster_core This compound Core cluster_positions Key Modification Sites & Inferred Effects cluster_substituents Core Functional Groups core_img P4 Position 4: - Amino side chains enhance antiproliferative activity. - Linker length is critical for potency. core_img->P4 C4 P2 Position 2: - Aryl groups can modulate selectivity. - Affects P-glycoprotein inhibition. core_img->P2 C2 P7 Position 7: - Bulky alkoxy groups may increase anticancer effects. core_img->P7 C7 F6 C6-Fluoro: - Enhances metabolic stability. - Increases binding affinity. core_img->F6 C6 O8 C8-Methoxy: - Modulates electronic properties. - Influences target interaction. core_img->O8 C8

Caption: Inferred SAR map for this compound analogs.

Comparative Performance Data of Structural Analogs

Direct experimental data for a wide range of this compound analogs is limited in publicly available literature. However, by examining closely related structures, we can establish a benchmark for anticipated performance. The following table summarizes the antiproliferative activity of various substituted fluoroquinolines against selected human cancer cell lines.

Compound IDCore ScaffoldR (Substituent)Target Cell LineIC50 (µM)Reference
1a 7-Fluoro-4-anilinoquinoline3-ethynylHeLa10.31[4]
1f 7-Fluoro-4-anilinoquinoline3-isopropylHeLa8.92[4]
1g 7-Fluoro-4-anilinoquinoline3-tert-butylBGC-8237.21[4]
13e 4-(Heterocyclyl)-quinolineVariesPC-32.61[5]
13h 4-(Heterocyclyl)-quinolineVariesKG-12.98[5]
10g 7-(Benzyloxy)quinolin-4-amine4-fluorobenzyloxy (at C7)Various< 1.0[6]

Analysis of Comparative Data: The data reveals several key trends applicable to the rational design of this compound analogs. The substitution on the 4-anilino moiety of 7-fluoroquinolines significantly impacts cytotoxicity, with bulky hydrophobic groups at the meta-position appearing to be beneficial.[4] Furthermore, the potent activity of compound 10g , which features a large alkoxy group at the C7 position, suggests that this position could be a fruitful site for modification in the this compound series to enhance antiproliferative effects.[6]

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for two critical assays in the evaluation of novel quinoline-based anticancer agents.

Protocol 1: In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic potential of compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Experimental Choices: This assay is chosen for its high-throughput capability, reliability, and sensitivity, making it an excellent primary screen for identifying compounds that reduce cancer cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Topoisomerase II Inhibition Assay

Many quinoline-based compounds exert their anticancer effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell cycle regulation.[9] An in vitro assay can confirm this mechanism of action.

Causality Behind Experimental Choices: This assay is critical for mechanistic validation. Confirming a specific molecular target like Topoisomerase II provides a rational basis for further optimization and moves the compound from a "hit" to a "lead."

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing purified human Topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322) as a substrate, and an ATP-containing reaction buffer.

  • Inhibitor Addition: Add the test this compound analogs at various concentrations to the reaction tubes. Include a negative control (no compound) and a positive control inhibitor (e.g., Etoposide).

  • Initiation and Incubation: Initiate the enzymatic reaction by adding ATP and incubate at 37°C for 30-60 minutes. The enzyme will introduce transient double-strand breaks in the DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K).

  • Gel Electrophoresis: Load the reaction products onto an agarose gel. Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. In the presence of an effective inhibitor, the enzyme will be unable to relax the supercoiled plasmid, resulting in a prominent supercoiled DNA band compared to the negative control, which will show mostly relaxed DNA.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in oncology and infectious diseases. While direct SAR studies are nascent, a wealth of data from structurally related analogs provides a strong foundation for rational drug design. The key takeaways for researchers are the critical importance of substitutions at the C2 and C4 positions for modulating potency and the potential for bulky groups at C7 to enhance activity.

Future work should focus on the systematic synthesis of a diverse library of this compound analogs with modifications at these key positions. A comprehensive screening of these compounds against a broad panel of cancer cell lines and microbial strains will be essential to fully elucidate the SAR and identify lead candidates for further preclinical development.

References

Validating the Mechanism of Action of 6-Fluoro-8-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the presumed mechanism of action of 6-Fluoro-8-methoxyquinoline, a promising antimalarial candidate. By leveraging established methodologies and comparing its potential performance against well-characterized antimalarials, researchers can build a robust data package to support further development.

Introduction to this compound and its Presumed Mechanism of Action

This compound belongs to the quinoline class of compounds, which have long been a cornerstone of antimalarial therapy. The core hypothesis for the antimalarial action of many quinolines is the disruption of the parasite's heme detoxification pathway.

Inside the human red blood cell, the malaria parasite, Plasmodium falciparum, digests copious amounts of hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as β-hematin). Quinolines are thought to interfere with this process by binding to heme and preventing its polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.

The introduction of a fluorine atom at the C6 position of the quinoline scaffold has been shown in similar compounds to enhance antiplasmodial activity when compared to their methoxylated counterparts. This suggests that this compound could be a potent inhibitor of hemozoin formation.

This guide will detail the experimental workflows to test this hypothesis, comparing the potential activity of this compound with three standard antimalarials with distinct mechanisms of action:

  • Chloroquine: A classic quinoline that acts by inhibiting hemozoin formation.

  • Mefloquine: Another quinoline derivative, also believed to inhibit hemozoin formation, but with a less understood mechanism and notable neurological side effects.[1][2]

  • Artemisinin: A non-quinoline compound with a distinct mechanism involving the generation of free radicals upon interaction with heme.[3][4][5][6][7]

Experimental Validation Workflow

A multi-pronged approach is essential for validating the mechanism of action. This involves direct measurement of the compound's interaction with the target (heme), assessment of its biological effect on the parasite, and comparison with known agents.

Experimental_Workflow cluster_0 Target Engagement cluster_1 Cellular Efficacy cluster_2 Comparative Analysis Heme_Binding β-Hematin Inhibition Assay Data_Comparison Data Comparison with Standard Antimalarials Heme_Binding->Data_Comparison ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Comparison Antiplasmodial_Assay In Vitro Antiplasmodial Activity Assay Antiplasmodial_Assay->Data_Comparison

Caption: A streamlined workflow for validating the mechanism of action of this compound.

Part 1: Target Engagement - Direct Interaction with Heme

The foundational step is to determine if this compound directly interacts with heme and inhibits its polymerization into β-hematin.

β-Hematin Inhibition Assay

This colorimetric assay provides a quantitative measure of a compound's ability to prevent the formation of β-hematin from hemin chloride.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound and control drugs (chloroquine, mefloquine, artemisinin) in DMSO.

    • Prepare a 0.2 M sodium acetate buffer (pH 4.4).

  • Assay Setup (96-well plate):

    • Add 50 µL of the hemin chloride solution to each well.

    • Add 50 µL of the test compound dilutions to the respective wells. Include wells with DMSO only (negative control) and wells with the control drugs (positive controls).

    • Initiate β-hematin synthesis by adding 100 µL of the sodium acetate buffer to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 48 hours to allow for β-hematin formation.

    • Centrifuge the plate at 4000 rpm for 15 minutes.

    • Carefully discard the supernatant.

    • Wash the resulting pellet three times with 200 µL of DMSO to remove any unreacted hemin.

    • Dissolve the final pellet in 200 µL of 0.2 N NaOH solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of β-hematin formation relative to the negative control.

    • Plot the percentage inhibition against the log of the compound concentration and determine the 50% inhibitory concentration (IC50) value using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

ITC provides a detailed thermodynamic profile of the binding interaction between a drug and its target, in this case, this compound and heme. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of hemin in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO to aid solubility, pH 7.4). Ensure the final buffer composition is identical for both the hemin and the compound solutions to minimize heats of dilution.

    • Prepare a solution of this compound in the same buffer. The concentration of the compound in the syringe should typically be 10-20 times the concentration of hemin in the sample cell.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment Setup:

    • Load the hemin solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the hemin solution.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the compound to heme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Part 2: Cellular Efficacy - Antiplasmodial Activity

The next critical step is to assess the compound's ability to kill the Plasmodium falciparum parasite in an in vitro culture system. The SYBR Green I-based assay is a widely used and reliable method for this purpose.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Experimental Protocol:

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain) in human red blood cells in a complete culture medium.

    • Synchronize the parasite culture to the ring stage using a method like 5% D-sorbitol treatment.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of this compound and the control drugs in the complete culture medium.

    • Add 100 µL of the drug dilutions to the wells. Include wells with culture medium only (negative control) and wells with known antimalarials (positive controls).

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation and Lysis:

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement:

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Comparative Analysis and Data Interpretation

The data obtained from the above experiments should be compiled and compared with the data for the standard antimalarials. This comparative analysis is crucial for contextualizing the potency and mechanism of this compound.

Illustrative Comparative Data Table:

Compoundβ-Hematin Inhibition IC50 (µM)Heme Binding Affinity (Kd) (µM)Antiplasmodial IC50 (nM) (3D7 Strain)Antiplasmodial IC50 (nM) (Dd2 Strain)
This compound (Hypothetical) 5.0 2.5 15 25
Chloroquine8.54.220250
Mefloquine12.06.81015
Artemisinin>100No direct binding55

Note: The data for this compound is illustrative and should be replaced with experimentally determined values.

Interpretation of Expected Results:

  • Potent β-Hematin Inhibition: A low IC50 value in the β-hematin inhibition assay, comparable to or better than chloroquine, would strongly support the hypothesis that this compound targets heme detoxification.

  • Direct Heme Binding: A low Kd value from ITC would confirm a direct and high-affinity interaction with heme, providing further evidence for the proposed mechanism.

  • Potent Antiplasmodial Activity: Low nanomolar IC50 values against both chloroquine-sensitive and resistant strains of P. falciparum would indicate high efficacy. Activity against the resistant strain would be particularly promising.

  • Correlation of Activities: A strong correlation between the compound's ability to inhibit β-hematin formation, its heme binding affinity, and its antiplasmodial activity would provide a compelling argument for its mechanism of action.

  • Differentiation from Artemisinin: The lack of significant β-hematin inhibition by artemisinin serves as a negative control for the assay and highlights the different mechanism of action of this drug class.

Mechanism_of_Action cluster_0 Parasite Erythrocytic Stage cluster_1 Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinoline This compound Quinoline->Heme Binds to Quinoline->Hemozoin Inhibits Formation

Caption: Proposed mechanism of action of this compound.

Conclusion

This guide outlines a robust and comprehensive strategy for validating the mechanism of action of this compound as a heme detoxification inhibitor. By employing a combination of target-based and cell-based assays and conducting a thorough comparative analysis with established antimalarials, researchers can generate the critical data needed to support its progression through the drug development pipeline. The experimental protocols provided herein serve as a detailed roadmap for this essential validation process.

References

A Comparative Guide to the Cross-Reactivity Profile of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 6-Fluoro-8-methoxyquinoline, a heterocyclic compound belonging to a pharmacologically significant class. Our objective is to present a robust, data-driven comparison of its activity against a hypothesized primary target class versus a panel of clinically relevant off-targets. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Quinoline Scaffold and the Imperative for Selectivity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] this compound (CAS: 887769-92-8) is a functionalized derivative within this class.[3] The extensive biological activity of quinoline derivatives is a double-edged sword; while it provides a rich foundation for drug discovery, it also brings an inherent risk of polypharmacology—the modulation of multiple biological targets.[4][5]

Unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a critical step in de-risking a drug development program. This guide outlines a systematic approach to characterizing the selectivity profile of this compound, providing a template for objective comparison against alternative compounds.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the lack of extensive public data on the specific biological targets of this compound, our screening strategy is guided by the established activities of structurally related compounds.

  • Primary Target Hypothesis (Kinases): Many substituted quinolines and fluoroquinolones are known to function as kinase inhibitors.[6] The electron-withdrawing nature of the fluorine atom and the specific substitution pattern on the quinoline core are features commonly found in ATP-competitive kinase inhibitors. Therefore, a broad panel of protein kinases represents the most logical starting point to identify a primary target and assess intra-family selectivity.

  • Secondary & Liability Panels (GPCRs, Ion Channels, NHRs): To build a comprehensive safety profile, screening against a panel of targets commonly associated with adverse events is essential. This includes G-protein coupled receptors (GPCRs), ion channels (particularly the hERG channel, a key cardiotoxicity liability), and nuclear hormone receptors.

  • Tertiary Panels (Class-Specific Targets): The quinoline scaffold is the backbone of fluoroquinolone antibiotics that inhibit bacterial DNA gyrase and topoisomerase.[7] While the intended application may not be antibacterial, assessing activity against these enzymes is prudent to understand the full spectrum of biological interactions.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach ensures an efficient and comprehensive evaluation, moving from high-throughput binding assays to more complex functional and cellular assays for confirmed hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation T1_Start This compound (Single High Concentration, e.g., 10 µM) T1_Assay High-Throughput Binding Assays (e.g., KinaseScan, Radioligand Binding) T1_Start->T1_Assay Test Compound T2_Input Primary Hits (% Inhibition > 50%) T1_Assay->T2_Input Identify Hits T1_Panel Broad Target Panels - Kinases (400+) - GPCRs, Ion Channels T1_Panel->T1_Assay Target Proteins T2_Assay Dose-Response Assays (10-point curve) T2_Input->T2_Assay T2_Output Determine IC50 / Kd Values T2_Assay->T2_Output T3_Input Confirmed Hits (Potent IC50) T2_Output->T3_Input Prioritize Hits T3_Assay Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene, Cytotoxicity) T3_Input->T3_Assay T3_Output Confirm On-Target vs. Off-Target Activity (EC50 & Selectivity Index) T3_Assay->T3_Output

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Data Summary (Hypothetical Data)

To illustrate the output of such a study, the following table presents hypothetical data for this compound compared with two alternative compounds against a small, representative panel of targets. We assume "Kinase A" has been identified as the primary therapeutic target.

CompoundTargetAssay TypePotency (IC50, nM)Selectivity Index vs. Kinase A
This compound Kinase A (On-Target) Binding 15 -
Kinase B (Off-Target)Binding3,200213
Kinase C (Off-Target)Binding>10,000>667
hERG Channel (Off-Target)Binding8,500567
DNA Gyrase (Off-Target)Functional>10,000>667
Alternative 1 (Less Selective) Kinase A (On-Target) Binding 25 -
Kinase B (Off-Target)Binding1506
Kinase C (Off-Target)Binding4,500180
hERG Channel (Off-Target)Binding95038
DNA Gyrase (Off-Target)Functional>10,000>400
Alternative 2 (More Potent) Kinase A (On-Target) Binding 2 -
Kinase B (Off-Target)Binding2,1001,050
Kinase C (Off-Target)Binding8,9004,450
hERG Channel (Off-Target)Binding12,0006,000
DNA Gyrase (Off-Target)Functional>10,000>5,000
  • Selectivity Index: (IC50 Off-Target) / (IC50 On-Target). A higher value indicates greater selectivity for the on-target.

From this hypothetical data, this compound demonstrates a favorable selectivity profile with a >200-fold window against the related Kinase B and a >500-fold window against the hERG channel. Alternative 1, while active, shows poor selectivity, suggesting a higher risk of off-target effects. Alternative 2 is more potent and highly selective, potentially representing a best-in-class profile.

On-Target vs. Off-Target Activity

The goal of a selective drug is to maximize interaction with the therapeutic target while minimizing interactions with other proteins that can lead to adverse effects.

G Compound This compound Target Therapeutic Target (e.g., Kinase A) Compound->Target High Affinity (On-Target) OffTarget1 Off-Target 1 (e.g., Kinase B) Compound->OffTarget1 Low Affinity (Off-Target) OffTarget2 Off-Target 2 (e.g., hERG) Compound->OffTarget2 Low Affinity (Off-Target) Effect Therapeutic Effect Target->Effect SideEffect1 Side Effect A OffTarget1->SideEffect1 SideEffect2 Side Effect B (Cardiotoxicity) OffTarget2->SideEffect2

Caption: Conceptual model of on-target versus off-target activity.

Detailed Experimental Protocol: In Vitro Kinase Binding Assay

This protocol describes a competitive displacement binding assay to determine the IC50 of a test compound against a specific kinase. This method is self-validating through the inclusion of appropriate controls.

Objective: To quantify the binding affinity of this compound for a target kinase.

Materials:

  • Recombinant human kinase protein

  • Biotinylated, broad-spectrum kinase inhibitor (tracer)

  • Streptavidin-coated microplate

  • Test Compound: this compound, 10 mM stock in 100% DMSO

  • Positive Control: Known inhibitor for the target kinase (e.g., Staurosporine)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Detection Reagent (e.g., Lanthanide-labeled anti-tag antibody for TR-FRET)

  • Microplate reader

Procedure:

  • Compound Preparation: Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration). Prepare identical dilutions for the positive control.

  • Plate Mapping: Designate wells for "Total Binding" (vehicle control, 0.5% DMSO), "Non-Specific Binding" (high concentration of positive control), and test compound concentrations.

  • Reagent Preparation: Dilute the kinase protein and the biotinylated tracer to their optimal working concentrations in the assay buffer. The optimal concentration should be predetermined during assay development to be at or below the Kd of the tracer for the kinase.

  • Assay Reaction:

    • To each well of the streptavidin-coated plate, add 5 µL of the appropriate compound dilution or control.

    • Add 10 µL of the diluted kinase protein to all wells.

    • Add 5 µL of the diluted biotinylated tracer to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Detection:

    • Add 10 µL of the detection reagent (e.g., TR-FRET antibody) to each well.

    • Incubate for an additional 30-60 minutes as required by the detection system.

  • Data Acquisition: Read the plate on a compatible microplate reader according to the manufacturer's instructions for the chosen detection method (e.g., TR-FRET, fluorescence polarization).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NSB) / (Signal_Total - Signal_NSB))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is fundamental to modern drug discovery. For a compound like this compound, derived from a promiscuous chemical scaffold, this analysis provides a critical measure of its therapeutic potential. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further investigation. Key off-target hits, even with a large selectivity window, should be monitored in subsequent cellular and in vivo safety models. This guide provides a robust and logical framework for generating the comparative data necessary to make informed decisions in the progression of a drug candidate.

References

A Senior Application Scientist's Guide to Benchmarking 6-Fluoro-8-methoxyquinoline Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Modern Therapeutic Backbone

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The strategic modification of the quinoline ring, particularly through halogenation and the introduction of alkoxy groups, has proven to be a fruitful strategy for enhancing potency, modulating selectivity, and improving pharmacokinetic profiles.[3]

This guide focuses on a specific, promising derivative: 6-Fluoro-8-methoxyquinoline . The presence of a fluorine atom at the 6-position and a methoxy group at the 8-position is anticipated to confer unique electronic and steric properties that could translate into significant biological activity. Given the precedents set by related analogs, we hypothesize that this compound possesses both antiproliferative and antibacterial potential.[4][5]

To rigorously evaluate this hypothesis, a systematic benchmarking against established, clinically relevant reference compounds is essential. This guide provides a comprehensive framework for such a comparative analysis, detailing the rationale, experimental design, and data interpretation necessary to position this compound within the current therapeutic landscape. We will benchmark its performance against two gold-standard drugs: Doxorubicin for anticancer activity and Ciprofloxacin for antibacterial efficacy.

Understanding the Mechanisms: A Comparative Overview

A critical aspect of benchmarking is understanding the mechanisms of action of the compounds under investigation. Below is a comparative look at the established mechanisms of our reference compounds and the hypothesized mechanism for this compound.

  • Doxorubicin (Anticancer Reference): Doxorubicin is a potent anthracycline antibiotic and a cornerstone of chemotherapy. Its primary mechanism of action involves the inhibition of topoisomerase II.[6][7] By intercalating into DNA and forming a stable complex with topoisomerase II, it prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[7][8]

  • Ciprofloxacin (Antibacterial Reference): Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its antibacterial effect is achieved through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting their function, ciprofloxacin effectively halts bacterial proliferation.

  • This compound (Hypothesized Mechanisms): Based on the activities of structurally similar quinoline derivatives, we propose two primary mechanisms of action to investigate:

    • Antiproliferative/Anticancer: Many quinoline-based compounds exert anticancer effects by inhibiting protein kinases that are critical for cancer cell signaling and survival. The 6-fluoro and 8-methoxy substitutions may enhance binding to the ATP-binding pocket of a specific kinase, disrupting downstream signaling pathways and inducing apoptosis.

    • Antibacterial: The fluoroquinolone class of antibiotics, which are structurally related to our compound of interest, are known DNA gyrase inhibitors. It is plausible that this compound shares this mechanism, interfering with bacterial DNA replication.

The following diagram illustrates the distinct and potentially overlapping mechanisms of action.

cluster_Anticancer Anticancer Mechanisms cluster_Investigational This compound (Hypothesized) cluster_Antibacterial Antibacterial Mechanism Doxorubicin Doxorubicin Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Apoptosis_Cancer Apoptosis DNA_Damage->Apoptosis_Cancer FMQ This compound Kinase Kinase Inhibition FMQ->Kinase DNA_Gyrase_FMQ DNA Gyrase Inhibition FMQ->DNA_Gyrase_FMQ Signaling_Block Signal Transduction Blockade Kinase->Signaling_Block Apoptosis_FMQ Apoptosis Signaling_Block->Apoptosis_FMQ Bacterial_Replication_Block Bacterial DNA Replication Block DNA_Gyrase_FMQ->Bacterial_Replication_Block Bacterial_Cell_Death Bacterial Cell Death Bacterial_Replication_Block->Bacterial_Cell_Death Ciprofloxacin Ciprofloxacin DNA_Gyrase_Cipro DNA Gyrase Inhibition Ciprofloxacin->DNA_Gyrase_Cipro Bacterial_Replication_Block_Cipro Bacterial DNA Replication Block DNA_Gyrase_Cipro->Bacterial_Replication_Block_Cipro Bacterial_Cell_Death_Cipro Bacterial Cell Death Bacterial_Replication_Block_Cipro->Bacterial_Cell_Death_Cipro

Caption: Comparative Mechanisms of Action.

Experimental Design and Protocols

To ensure a robust and objective comparison, standardized in vitro assays are paramount. The following sections detail the step-by-step protocols for assessing the antiproliferative and antibacterial activities of this compound against our selected reference compounds.

Antiproliferative Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. MTT Addition (0.5 mg/mL, 4h incubation) B->C D 4. Formazan Solubilization (DMSO) C->D E 5. Absorbance Reading (570 nm) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.[2]

Experimental Workflow: MIC Assay

cluster_workflow MIC Assay Workflow A 1. Compound Dilution (Serial 2-fold dilutions in 96-well plate) B 2. Bacterial Inoculation (~5x10^5 CFU/mL) A->B C 3. Incubation (16-20h at 37°C) B->C D 4. Visual Inspection (Turbidity assessment) C->D E 5. MIC Determination (Lowest concentration with no visible growth) D->E

References

A Head-to-Head Comparison of 6-Fluoro-8-methoxyquinoline and Structurally Similar Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive, head-to-head comparison of 6-Fluoro-8-methoxyquinoline and its structurally similar analogs, offering insights into their potential applications in drug discovery, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorination and Methoxy Substitution on the Quinoline Core

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of anticancer, antimalarial, and neuroprotective agents.[1][2][3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system. This guide focuses on the impact of two key functional groups: a fluorine atom at the C-6 position and a methoxy group at the C-8 position.

Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a molecule.[4] The introduction of a fluorine atom can significantly alter the electronic properties of the quinoline ring, influencing its interaction with biological targets.[1] The methoxy group at the C-8 position is also of particular interest. For instance, the C-8 methoxy group in the fluoroquinolone antibiotic moxifloxacin has been shown to enhance its bactericidal activity and lower the propensity for resistance development compared to analogs with different C-8 substituents.[5][6]

This guide will delve into a comparative analysis of this compound with its key structural relatives: 8-methoxyquinoline and 6-fluoroquinoline, to elucidate the distinct contributions of these substituents to the compound's biological activity.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies on this compound are limited in publicly available literature, we can infer its potential activities by examining data from structurally related compounds. The following sections will compare the anticancer, antimalarial, and neuroprotective potential of these quinoline derivatives.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][7] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.[8]

Table 1: Comparative in vitro Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action (where known)Reference
Hypothesized this compound Various---
8-Methoxyquinoline Derivatives HeLa, BGC8234.65 - 11.10-[9]
Fluorinated Quinoline Analogs VariousPotent ActivityInhibition of tyrosine kinases, tubulin polymerization[7][10]
Quinoline-based dihydrazone derivative (3c) MCF-77.05Apoptosis induction[11]
7-Fluoro-4-anilinoquinoline (1f) HeLa, BGC82310.18, 8.32-[9]

Note: The activity of this compound is hypothesized based on the activities of its structural components.

The data suggests that both fluorination and the presence of an 8-methoxy group can contribute to potent anticancer activity. The electron-withdrawing nature of the fluorine atom in fluorinated quinolines can enhance their interaction with biological targets.[1] Furthermore, 8-methoxy-4-anilinoquinolines have exhibited significant inhibitory effects on cancer cell lines.[9] It is therefore reasonable to hypothesize that this compound could exhibit promising anticancer properties, potentially through a combination of mechanisms observed in its analogs.

Antimalarial Activity

The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and primaquine.[12] The search for new and effective antimalarials is driven by the emergence of drug-resistant strains of Plasmodium falciparum.

Table 2: Comparative in vitro Antimalarial Activity of Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Hypothesized this compound ---
8-Amino-6-methoxyquinoline-tetrazole hybrid (16) NF540.743[13]
4'-Fluoro-N-tert-butylamodiaquine (29) K1 (resistant)Potent[12]
Quinoline-triazine hybrids with F substitution Blood and liver stagesEnhanced activity[12]

The data on related compounds indicates that both the 6-methoxy and fluoro substituents can contribute to potent antiplasmodial activity.[12][13] The hybridization of the 8-amino-6-methoxyquinoline pharmacophore has yielded compounds with significant activity against P. falciparum.[13] Similarly, fluorination has been shown to enhance the efficacy of quinoline-based antimalarials.[12] This suggests that this compound could be a promising candidate for further investigation as an antimalarial agent.

Neuroprotective Effects

Quinoline derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases due to their antioxidant and enzyme-inhibiting properties.[3][14] They have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's disease.[15]

While specific data for this compound is not available, the general neuroprotective potential of the quinoline scaffold is well-documented.[3][14] Computational studies have suggested that quinoline derivatives can have a high affinity for AChE.[16] The antioxidant properties of quinoline derivatives, which involve scavenging free radicals, are also crucial for their neuroprotective effects.[15] Further research is warranted to explore the neuroprotective potential of this compound.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[18] Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[19]

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimalarial Activity Assay

The in vitro antimalarial activity of compounds is typically assessed by measuring the inhibition of P. falciparum growth in human red blood cells.[20]

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive and resistant strains of P. falciparum in human red blood cells in RPMI 1640 medium supplemented with human serum.[21]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium.[20]

  • Assay Setup: In a 96-well plate, add parasitized red blood cells to each well. Then, add the diluted test compounds. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 48-72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[21]

  • Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as the [3H]-hypoxanthine incorporation assay, which measures nucleic acid synthesis, or by microscopic counting of parasitemia on Giemsa-stained smears.[12][22]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration.

Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture P. falciparum in human RBCs C Add parasitized RBCs and compounds to 96-well plate A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Assess parasite growth inhibition ([3H]-hypoxanthine incorporation or microscopy) D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro antimalarial assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline derivatives is intricately linked to their structural features. The following diagram illustrates the key positions on the quinoline ring and the influence of substituents on activity.

Structure-Activity Relationship of Quinolone Antibacterials

SAR_Quinolones cluster_core Quinolone Core cluster_substituents Substituent Effects Core [Quinolone Structure Image] R1 R1 (e.g., cyclopropyl): Potency Core->R1 N1 Position R6 R6 (e.g., Fluoro): Potency, Cell Penetration Core->R6 C6 Position R7 R7 (e.g., piperazine): Spectrum, Pharmacokinetics Core->R7 C7 Position X8 X8 (e.g., Methoxy): Potency, Reduced Resistance Core->X8 C8 Position

Caption: Key substituent positions on the quinoline core and their general influence on antibacterial activity.

  • C6-Fluorine: The fluorine atom at the C-6 position is a hallmark of fluoroquinolone antibiotics, significantly enhancing their antibacterial potency and cell penetration.[23]

  • C8-Methoxy: The methoxy group at the C-8 position, as seen in moxifloxacin, contributes to potent activity against topoisomerases and can reduce the development of bacterial resistance.[5][6]

The combination of a C6-fluoro and a C8-methoxy group in this compound is therefore predicted to result in a compound with enhanced biological activity and a favorable resistance profile, making it a compelling candidate for further investigation across various therapeutic areas.

Conclusion and Future Directions

This guide has provided a comprehensive overview and head-to-head comparison of this compound and its structurally similar compounds. While direct experimental data for the title compound is limited, a thorough analysis of related quinoline derivatives suggests its significant potential as an anticancer, antimalarial, and neuroprotective agent. The provided experimental protocols offer a solid foundation for researchers to initiate their investigations into this promising chemical scaffold. Future research should focus on the synthesis and direct biological evaluation of this compound to validate the hypotheses presented in this guide and to fully elucidate its therapeutic potential.

References

A Comparative Spectroscopic and Analytical Guide to 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive statistical and analytical comparison of 6-Fluoro-8-methoxyquinoline, a compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this compound, this guide will leverage data from its close structural analog, Methyl this compound-2-carboxylate, for NMR analysis and provide a detailed comparative analysis with the well-characterized 8-methoxyquinoline. This approach allows for a robust understanding of the influence of the fluorine substituent on the quinoline core.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the characterization of substituted quinolines. We will explore the causality behind experimental choices and provide self-validating protocols for key analytical techniques.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in drug discovery and development, forming the backbone of numerous pharmaceuticals with a wide range of biological activities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance potency and modulate electronic properties. Similarly, the methoxy group at the 8-position can significantly influence the molecule's conformation and biological interactions. A thorough analytical characterization is paramount to confirming the structure and purity of these synthesized molecules.

Molecular Structures

To visually represent the molecules discussed, their structures are presented below using the DOT language for Graphviz.

G start 8-Hydroxyquinoline reagents Methyl iodide (CH3I) Potassium Carbonate (K2CO3) Acetone start->reagents 1. Dissolve reaction Reaction at reflux reagents->reaction 2. Add and heat workup Aqueous workup and extraction reaction->workup 3. Cool and process purification Column Chromatography workup->purification 4. Purify product 8-Methoxyquinoline purification->product 5. Isolate G sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) instrument_setup Instrument Setup (Shim, Lock, Tune) sample_prep->instrument_setup acquisition Data Acquisition (¹H and ¹³C spectra) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel chemical entities like 6-Fluoro-8-methoxyquinoline demands a rigorous approach, not only in its application but also in its disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are synthesized from the safety data of structurally analogous compounds, including 6-methoxyquinoline and 8-hydroxyquinoline, and established best practices for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols.

Part 1: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on data from similar quinoline derivatives, this compound should be treated as a hazardous substance. The primary concerns are its potential toxicity if ingested or inhaled, its irritant properties upon skin or eye contact, and its significant environmental risk, particularly to aquatic ecosystems.[1][2] Halogenated organic compounds can persist in the environment and may have long-lasting adverse effects.

Table 1: Inferred Hazard Profile and Key Safety Data for this compound

Hazard CategoryGHS Classification (Inferred)Key Considerations
Acute Toxicity Harmful if swallowed or in contact with skin.[2]Avoid direct contact and ingestion.
Skin/Eye Irritation Causes skin and serious eye irritation.[2]Mandates the use of appropriate Personal Protective Equipment (PPE).
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]Strict prohibition on drain disposal or environmental release.
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[2]Segregate waste from incompatible materials to prevent hazardous reactions.
Part 2: Immediate Safety and Personal Protective Equipment (PPE)

A proactive safety culture is the bedrock of innovative research. Adherence to proper PPE protocols is non-negotiable when handling this compound and its waste.

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain.[3][4]

Step 1: Waste Segregation and Collection

The causality behind waste segregation is to prevent unintended chemical reactions and to ensure that the waste stream is correctly profiled for disposal by a licensed facility.

  • Designate a Waste Container: Obtain a dedicated, chemically compatible container for halogenated organic waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Immediately label the container with a "Hazardous Waste" sticker. The label must clearly state:

    • "Hazardous Waste: Halogenated Organic Compounds"

    • The full chemical name: "this compound"

    • An estimated concentration and volume.

    • The date the waste was first added.

  • Collection: Carefully transfer all waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated container. For residual amounts in original containers, do not rinse them into the sink; they should be disposed of as part of the hazardous waste.

Step 2: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and, if necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Report the spill to your institution's EHS department, following their specific reporting procedures.

Step 3: Storage Pending Disposal

Proper interim storage of the hazardous waste container is a critical control point to prevent accidents.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Ensure the storage location is physically segregated from incompatible materials, particularly strong oxidizing agents and acids.[2]

  • The container should be stored in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.

  • Documentation: Ensure all required paperwork is completed accurately, detailing the contents of the waste container.

  • Handover: Transfer the waste to authorized personnel for transport to a treatment, storage, and disposal facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.

Part 4: Visualization of the Disposal Workflow

To ensure clarity and reinforce the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response Protocol cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (residue, contaminated items) fume_hood->waste_gen spill Spill Occurs? waste_gen->spill waste_container Place in Labeled 'Halogenated Organic Waste' Container spill->waste_container No spill_protocol Follow Spill Protocol: 1. Alert & Evacuate 2. Contain with Inert Material 3. Collect & Place in Waste Container 4. Decontaminate Area spill->spill_protocol storage Store Sealed Container in Designated Area waste_container->storage spill_protocol->waste_container ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end Disposal by Licensed Waste Management Facility ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By embedding these rigorous disposal procedures into your standard operating protocols, you contribute to a culture of safety, responsibility, and scientific excellence. Your diligence protects not only yourself and your colleagues but also the integrity of the broader scientific mission.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-8-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.